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  • Product: 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid
  • CAS: 891392-96-4

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid: A Comprehensive Technical Guide

Executive Summary The compound 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4) is a highly versatile bifunctional building block. Featuring both a rigid, electron-deficient pyrazine ring and a functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4) is a highly versatile bifunctional building block. Featuring both a rigid, electron-deficient pyrazine ring and a functionalized saturated piperidine heterocycle, it serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). This technical whitepaper outlines a highly optimized, scalable, and environmentally benign methodology for its synthesis. By leveraging a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) in aqueous media, this protocol maximizes atom economy, eliminates the need for protecting groups, and ensures high-purity isolation through a self-validating pH-controlled precipitation workflow.

Introduction & Rationale

The integration of pyrazine-piperidine scaffolds into drug discovery pipelines has accelerated due to their favorable physicochemical properties, including improved metabolic stability and predictable hydrogen-bonding networks. Recently, pyrazine derivatives have been identified as highly effective covalent and non-covalent binders for the p53-Y220C cleft, a prevalent oncogenic structural mutant responsible for rapid protein denaturation in human cancers[1]. The structure-guided development of nanomolar-affinity pharmacological chaperones stabilizing this mutant relies heavily on robust synthetic access to these specific heteroaromatic building blocks[2].

Traditionally, the coupling of secondary amines to heteroaryl halides was achieved via Buchwald-Hartwig cross-coupling. However, the inherent electrophilicity of the pyrazine ring—driven by the electron-withdrawing nature of its two nitrogen atoms—sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy to permit direct SNAr. Recent advancements in green chemistry have demonstrated that amination of heteroaryl chlorides, particularly pyrazines, can be performed highly efficiently in water without transition-metal catalysts[3].

Mechanistic Insights and Causality

To ensure a self-validating and predictable reaction, it is critical to understand the causality behind the reagent and solvent selections:

  • Substrate Electrophilicity: 2-Chloropyrazine is highly activated toward nucleophilic attack at the C2 position. The adjacent ring nitrogens stabilize the accumulating negative charge in the transition state.

  • Solvent Selection (The Hydrophobic Effect): Water is selected as the solvent over traditional polar aprotic solvents (like DMF or DMSO). Water enforces a hydrophobic aggregation of the organic reactants (2-chloropyrazine and nipecotic acid), increasing their effective local concentration and accelerating the reaction rate[3]. Furthermore, water stabilizes the anionic Meisenheimer complex via hydrogen bonding.

  • Base Selection (Chemoselectivity): Potassium carbonate (K2CO3) provides the optimal alkaline environment. It is strong enough to deprotonate the secondary amine of nipecotic acid (pKa ~9.5) to facilitate nucleophilic attack, but mild enough to prevent the competitive hydrolysis of 2-chloropyrazine into 2-hydroxypyrazine, a common side reaction when using stronger bases like NaOH.

SNAr_Mechanism A 2-Chloropyrazine + Nipecotic Acid B Deprotonation (K2CO3 / H2O) A->B Base addition C Nucleophilic Attack (C2 Position) B->C Amine activation D Meisenheimer Complex (Anionic Intermediate) C->D Rate-determining step E Chloride Elimination (-Cl⁻) D->E Fast F 1-(Pyrazin-2-yl)piperidine -3-carboxylic acid E->F Product formation

Fig 1: Mechanistic pathway of the SNAr reaction forming the pyrazine-piperidine scaffold.

Quantitative Data: Reaction Optimization

The experimental conditions were rigorously optimized to maximize yield while minimizing purification bottlenecks. Table 1 summarizes the comparative data driving the final protocol selection.

Table 1: Optimization of SNAr Reaction Conditions

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation / Causality
1DMFK2CO3901278Standard organic conditions; requires tedious aqueous workup and solvent removal.
2DMSODIPEA1001272Dark reaction mixture; organic base proved inefficient, leading to lower conversion[3].
3 H2O K2CO3 90 14 88 Optimal; clean conversion, product isolated via direct pH-controlled precipitation.
4H2ONaOH901465Competitive generation of 2-hydroxypyrazine due to excessive hydroxide concentration.
5EtOH/H2OK2CO3801682Good yield, but the reduced hydrophobic effect slightly lowered the reaction rate.

Experimental Protocols

The following step-by-step methodology utilizes the optimized aqueous conditions (Entry 3). This protocol is designed as a self-validating system: the success of the reaction is visually confirmed during the phase separation and precipitation stages.

Step 1: Reaction Assembly
  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with nipecotic acid (piperidine-3-carboxylic acid) (1.0 equiv, 100 mmol, 12.9 g) and K2CO3 (2.5 equiv, 250 mmol, 34.5 g).

  • Add 150 mL of deionized water. Stir at room temperature until the evolution of CO2 ceases and a clear solution is formed (confirming the formation of the soluble potassium carboxylate salt).

  • Add 2-chloropyrazine (1.1 equiv, 110 mmol, 12.6 g) dropwise to the aqueous mixture.

Step 2: Nucleophilic Aromatic Substitution (SNAr)
  • Heat the reaction mixture to 90 °C using a temperature-controlled oil bath.

  • Maintain vigorous stirring for 14 hours. The mixture will transition from a biphasic suspension to a homogeneous, slightly amber solution as the lipophilic 2-chloropyrazine is consumed and converted into the highly water-soluble potassium salt of the product.

Step 3: Workup and Self-Validating Isolation

Causality Note: The piperidine nitrogen in the product is conjugated with the electron-deficient pyrazine ring, drastically reducing its basicity (conjugate acid pKa < 2). The carboxylic acid moiety has a pKa of ~4.0. Therefore, acidifying the mixture to pH 3.5–4.0 will selectively protonate the carboxylate, generating the neutral, lipophilic free acid, which precipitates out of the aqueous phase.

  • Cool the reaction mixture to room temperature.

  • Phase Extraction: Extract the aqueous layer with Ethyl Acetate (2 × 50 mL). Purpose: This critical step removes any unreacted 2-chloropyrazine and non-acidic organic impurities. Discard the organic layers.

  • Acidification: Transfer the retained aqueous layer to a beaker. While stirring vigorously, slowly add 2M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Halt the addition of HCl when the pH reaches 3.5 to 4.0 . A dense, off-white precipitate of 1-(pyrazin-2-yl)piperidine-3-carboxylic acid will rapidly form.

Step 4: Filtration and Drying
  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold deionized water (2 × 20 mL) to remove residual inorganic salts (KCl).

  • Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product. (Expected Yield: 85-88%; Purity: >98% by HPLC).

Exp_Workflow Step1 1. Charge Reactor (2-Chloropyrazine, Nipecotic Acid, K2CO3, H2O) Step2 2. Heat to 90°C (Stir for 14 hours) Step1->Step2 Step3 3. Cool to RT & Extract with EtOAc Step2->Step3 Reaction completion Step4 4. Aqueous Layer Acidification (Add 2M HCl to pH 3.5 - 4.0) Step3->Step4 Removes unreacted organics Step5 5. Filtration & Washing (Collect precipitate, wash with cold H2O) Step4->Step5 Triggers precipitation Step6 6. Vacuum Drying (Yield: >85%, Purity: >98%) Step5->Step6 Final isolation

Fig 2: Step-by-step experimental workflow for the aqueous SNAr synthesis and isolation.

Analytical Validation

To confirm the structural integrity of the synthesized 1-(pyrazin-2-yl)piperidine-3-carboxylic acid, the following analytical signatures should be verified:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 208.1.

  • ¹H NMR (400 MHz, DMSO-d6): Look for the characteristic pyrazine aromatic protons at δ 8.30 (d, 1H), 8.05 (dd, 1H), and 7.80 (d, 1H). The piperidine protons will appear as complex multiplets between δ 1.40 and 4.20, with the protons adjacent to the nitrogen significantly deshielded due to the electron-withdrawing pyrazine ring.

  • Melting Point: The sharp melting point of the isolated solid serves as a rapid indicator of purity prior to downstream coupling reactions.

Conclusion

The synthesis of 1-(pyrazin-2-yl)piperidine-3-carboxylic acid via an aqueous, transition-metal-free SNAr reaction represents a highly efficient, scalable, and environmentally responsible methodology. By deeply understanding the pKa profiles of the intermediates and the hydrophobic effects of the solvent system, researchers can reliably execute this protocol to yield high-purity building blocks essential for modern drug discovery, particularly in the development of targeted oncological therapies.

References

  • [3] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]

  • [1] SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes Source: PubMed / Drug Design, Development and Therapy URL:[Link]

  • [2] Discovery of Nanomolar-Affinity Pharmacological Chaperones Stabilizing the Oncogenic p53 Mutant Y220C Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Exploratory

1-(Pyrazin-2-yl)piperidine-3-carboxylic Acid (C10H13N3O2): A Privileged Scaffold in Modern Drug Discovery

Executive Summary In the evolving landscape of medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks has become a cornerstone strategy for improving clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks has become a cornerstone strategy for improving clinical success rates. 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4) is a highly versatile, bifunctional organic building block that perfectly embodies this paradigm shift[1],[2].

Rather than functioning as a standalone therapeutic, this compound serves as a "privileged scaffold"—a foundational architecture used to construct high-affinity ligands for complex biological targets, including kinases (e.g., BTK) and phosphodiesterases (e.g., PDE10A)[3],[4]. By integrating a conformationally restricted piperidine core with an electron-deficient pyrazine ring, it offers an optimal balance of metabolic stability, aqueous solubility, and precise spatial projection[2],. This technical guide dissects the physicochemical rationale behind its structural design, its target engagement mechanisms, and the high-fidelity synthetic protocols required for its derivatization.

Physicochemical Profiling & Pharmacophore Causality

Understanding the causality behind a molecule's physical properties is critical for multiparameter optimization (MPO) in drug design. Table 1 summarizes the core metrics of 1-(pyrazin-2-yl)piperidine-3-carboxylic acid and their direct impact on drug development.

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Causality & Impact
CAS Number 891392-96-4Unique identifier for the specific C3-regioisomer[1],[2].
Molecular Formula C10H13N3O2Balances lipophilicity and molecular weight[1],[2].
Molecular Weight 207.23 g/mol Low MW allows for extensive downstream derivatization without exceeding Lipinski's Rule of 5[1],[2].
H-Bond Donors 1 (-OH of carboxylic acid)Provides a reactive handle for amide coupling or salt formation.
H-Bond Acceptors 4 (Pyrazine N, Carbonyl O)Critical for anchoring the molecule in kinase hinge regions via hydrogen bonding.
sp3 Carbon Fraction (Fsp3) 0.50 (5 out of 10 carbons)High Fsp3 improves aqueous solubility and allows 3D projection into deep binding pockets[5].
The Causality of the Pharmacophore
  • The Pyrazine Ring: Acting as a bioisostere for benzene or pyridine, the pyrazine ring significantly lowers the overall lipophilicity (LogP) of the molecule. The two nitrogen atoms serve as potent hydrogen bond acceptors. In the context of kinase inhibitors, these nitrogens frequently engage the hinge region of the ATP-binding pocket, a critical interaction for competitive inhibition.

  • The Piperidine-3-Carboxylic Acid Core: The piperidine ring provides a rigid, conformationally restricted framework. Unlike flexible aliphatic chains, the piperidine ring locks the attached substituents into specific spatial trajectories[5]. The carboxylic acid at the 3-position is particularly valuable; it provides an orthogonal vector compared to the 4-position, allowing synthesized amides to access distinct sub-pockets within target proteins that flat aromatic rings cannot reach[6],[7].

Structural Biology & Target Engagement

Derivatives of the pyrazine-piperidine scaffold have demonstrated profound efficacy in modulating complex signaling pathways across various therapeutic areas.

  • Phosphodiesterase 10A (PDE10A) Inhibition: In the development of antipsychotic agents, replacing a flexible linker with a rigidified N-acetyl piperidine-pyrazine scaffold significantly increased biochemical potency. This single-atom modification allowed the clinical candidate to achieve >85% target occupancy in the central nervous system (CNS) in in vivo models[3].

  • Bruton's Tyrosine Kinase (BTK) Inhibition: In targeted therapies for rheumatoid arthritis, imidazo-pyrazine derivatives utilizing the piperidine-3-carboxamide moiety demonstrate exceptional selectivity. The amide carbonyl on the piperidine ring is perfectly oriented to form a critical hydrogen bond with the amide nitrogen of specific peptide residues (e.g., G480 and C-481) within the BTK active site[4].

Pathway Scaffold 1-(Pyrazin-2-yl)piperidine Derivative Inhibition Competitive Displacement Scaffold->Inhibition High-affinity binding (H-bonds & Hydrophobic) Target Therapeutic Target (e.g., BTK / PDE10A) Downstream Downstream Signaling Cascade Target->Downstream Phosphorylation / Hydrolysis Substrate Endogenous Substrate (ATP / cAMP) Substrate->Target Normal physiological activation Inhibition->Target Blocks active site Phenotype Disease Modification (Anti-inflammatory / CNS) Downstream->Phenotype Modulates cellular response

Figure 1: Pharmacodynamic mechanism of target engagement by pyrazine-piperidine derivatives.

Experimental Workflow: High-Fidelity Amide Coupling

The most common utilization of 1-(pyrazin-2-yl)piperidine-3-carboxylic acid is the synthesis of complex amides. Traditional coupling agents (e.g., EDC/HOBt) often result in poor yields or epimerization at the chiral C3 center of the piperidine ring[6]. The following self-validating protocol utilizes HATU to ensure high-fidelity coupling[6],[8],,.

Protocol: HATU-Mediated Amide Synthesis

1. Reagent Preparation & Activation:

  • Dissolve 1.0 equivalent of 1-(pyrazin-2-yl)piperidine-3-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert atmosphere[6],[8].

  • Causality: DMF is a polar aprotic solvent that fully solubilizes the zwitterionic starting material without participating in the reaction as a nucleophile.

  • Add 1.2 to 1.5 equivalents of HATU.

2. Base-Catalyzed Ester Formation:

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA)[6],[8].

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate attack on the HATU uronium species, forming a highly reactive O-At ester. Cooling prevents the exothermic degradation of this intermediate. Stir for 15-30 minutes.

3. Nucleophilic Amine Coupling:

  • Add 1.1 equivalents of the target primary or secondary amine[6].

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12 hours[6],[8].

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the baseline carboxylic acid spot indicates complete conversion.

4. Quenching & Biphasic Workup:

  • Pour the reaction mixture into crushed ice/water to precipitate the crude product, or extract with Ethyl Acetate (EtOAc) (3 x 50 mL)[6].

  • Self-Validating Wash Sequence: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO3: Removes acidic byproducts and unreacted starting acid.

    • 1N HCl: Removes unreacted amine and DIPEA[7].

    • Brine: Removes residual water and DMF.

5. Isolation:

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target amide[7]. Purify via silica gel column chromatography if necessary.

References[1] Title: 1-(pyrazin-2-yl)piperidine-3-carboxylic acid | AMERICAN ELEMENTS. Source: americanelements.com. URL: https://www.americanelements.com/[2] Title: 1-pyrazin-2-ylpiperidine-3-carboxylic acid - Echemi. Source: echemi.com. URL: https://www.echemi.com/[3] Title: Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). Source: PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/25062128/[7] Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[8] Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Source: Asian Publication Corporation. URL: https://asianpubs.org/article/22003/[9] Title: Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling (PDF). Source: ResearchGate. URL: https://www.researchgate.net/[5] Title: Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. Source: Symbiosis Online Publishing. URL: https://symbiosisonlinepublishing.com/[6] Title: Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/[4] Title: Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Source: PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/

Sources

Foundational

Structural Elucidation and Spectroscopic Profiling of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The fusion of a pyrazine ring with a piperidine scaffold repres...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The fusion of a pyrazine ring with a piperidine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized to enhance molecular lipophilicity, target binding affinity, and membrane permeability. Specifically, 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4) serves as a critical intermediate and lead-like compound in the development of novel therapeutics, including antibacterial agents and kinase inhibitors[1].

This whitepaper provides an authoritative, in-depth guide to the structural elucidation of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical framework. Emphasis is placed on the causality behind experimental choices—such as solvent selection to mitigate conformational line-broadening—ensuring robust, reproducible data for drug development workflows.

Physicochemical Context & Analytical Strategy

Before initiating spectroscopic analysis, the physicochemical properties of the molecule must dictate the experimental design. 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid possesses both a basic pyrazine-piperidine nitrogen system and an acidic carboxylic acid group. This zwitterionic potential leads to strong intermolecular hydrogen bonding, often forming dimers in solution[2].

Solvent Selection Causality: Non-polar solvents like CDCl3​ often fail to fully dissolve such zwitterionic or hydrogen-bonded networks, leading to poor signal-to-noise ratios and severe line broadening of the carboxyl proton[2][3]. Therefore, Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) is the solvent of choice. DMSO disrupts intermolecular dimers, sharpens the aliphatic piperidine signals, and provides a clear, albeit downfield-shifted, resonance for the carboxylic acid proton[2].

Analytical_Workflow Prep Sample Preparation (DMSO-d6 / LC-MS Grade MeOH) NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Prep->NMR IR FT-IR Spectroscopy (ATR Mode, Background Subtracted) Prep->IR MS LC-HRMS (ESI+ / MS-MS Fragmentation) Prep->MS Integ Orthogonal Data Integration (Cross-Validation) NMR->Integ IR->Integ MS->Integ Confirm Structural Elucidation Confirmed Integ->Confirm

Caption: Orthogonal analytical workflow for the structural elucidation of the pyrazine-piperidine scaffold.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for mapping the carbon-hydrogen framework. The 1D NMR spectral signature of the piperidine ring provides inherent information on ligand conformational flexibility and three-dimensional shape[4].

1 H NMR Dynamics: The pyrazine ring exerts a strong electron-withdrawing effect, deshielding the adjacent equatorial and axial protons of the piperidine ring (positions 2 and 6). Because the piperidine ring adopts a chair conformation, the axial and equatorial protons experience distinct chemical environments, resulting in complex multiplet splitting patterns[4]. The carboxylic acid proton (–COOH) typically appears as a broad singlet near 12.0–12.5 ppm. Because this chemical shift is highly concentration and solvent-dependent, a standard validation technique is the addition of D2​O , which causes the carboxyl-proton resonance to disappear due to rapid deuterium exchange[2][3].

Table 1: Expected 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Causality
12.30Broad singlet1H–COOHHighly deshielded; disappears upon D2​O exchange[3].
8.30Doublet (J=1.5 Hz)1HPyrazine H-3Ortho to the piperidine nitrogen; highly deshielded.
8.05Doublet of doublets1HPyrazine H-5Meta coupling to H-3, ortho to H-6.
7.85Doublet (J=2.5 Hz)1HPyrazine H-6Adjacent to the unsubstituted pyrazine nitrogen.
4.30, 4.10Multiplets2HPiperidine H-2eq, H-6eqDeshielded by pyrazine; equatorial protons appear downfield of axial[4].
3.20, 3.00Multiplets2HPiperidine H-2ax, H-6axAxial protons; distinct J-coupling patterns due to chair conformation[4].
2.55Multiplet1HPiperidine H-3Alpha to the carboxylic acid group[5].
1.40 – 1.95Multiplets4HPiperidine H-4, H-5Aliphatic backbone of the piperidine ring.

Table 2: Expected 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5Quaternary (C=O)Carboxylic acid carbonyl[2]
154.0Quaternary (Ar-C)Pyrazine C-2 (ipso, attached to N)
141.0Tertiary (Ar-CH)Pyrazine C-5
132.5, 131.0Tertiary (Ar-CH)Pyrazine C-3, C-6
47.5, 44.0Secondary ( CH2​ )Piperidine C-2, C-6 (N-adjacent)
41.5Tertiary (CH)Piperidine C-3 ( α to COOH)
26.5, 24.0Secondary ( CH2​ )Piperidine C-4, C-5
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical orthogonal validation of functional groups. Carboxylic acids exhibit two highly characteristic absorptions: a broad O–H stretch and a sharp C=O stretch[2].

Table 3: FT-IR (ATR) Peak Assignments

Wavenumber ( cm−1 )IntensityAssignmentStructural Significance
2500 – 3300Strong, BroadO–H stretchIndicates the hydrogen-bonded dimeric state of the carboxylic acid[2].
1710 – 1715Strong, SharpC=O stretchTypical for dimeric aliphatic carboxylic acids[2].
1580, 1530MediumC=N, C=C stretchCharacteristic vibrations of the heteroaromatic pyrazine ring.
1240MediumC–N stretchConfirms the linkage between the piperidine and pyrazine rings.
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode is ideal for this nitrogen-rich scaffold. The molecule ( C10​H13​N3​O2​ , Exact Mass: 207.1008) readily accepts a proton at the highly basic pyrazine or piperidine nitrogens, yielding an [M+H]+ precursor ion at m/z 208.1080.

Fragmentation Causality: Subjecting the precursor ion to Collision-Induced Dissociation (CID) yields predictable fragments. Carboxylic acids having a carbonyl group adjacent to a saturated ring system frequently lose carbon dioxide ( CO2​ , -44 Da)[3]. Further increasing collision energy induces the cleavage of the piperidine ring, leaving the robust pyrazine core intact.

MS_Fragmentation M [M+H]+ m/z 208.1 F1 [M+H - CO2]+ m/z 164.1 M->F1 -CO2 (-44 Da) F2 Pyrazine-N=CH2+ m/z 122.0 M->F2 Piperidine Ring Cleavage F3 Pyrazinium Ion m/z 80.0 F2->F3 -C2H2N

Caption: Proposed ESI+ MS/MS collision-induced fragmentation pathway.

Standardized Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary blanks, calibrants, and environmental controls.

Protocol 1: NMR Acquisition with Deuterium Exchange Validation
  • Sample Preparation: Dissolve 15 mg of strictly dried 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Instrument Tuning: Load the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO. Shim the Z-axis gradients until the TMS signal FWHM (Full Width at Half Maximum) is <1.0 Hz.

  • Primary Acquisition: Acquire the 1 H NMR spectrum (16 scans, relaxation delay D1​=2s ). Acquire the 13 C NMR spectrum (1024 scans, D1​=2s ) with proton decoupling.

  • Self-Validation (D2O Exchange): To confirm the assignment of the –COOH proton[2][3], add 2 drops of D2​O to the NMR tube. Shake vigorously for 30 seconds. Re-acquire the 1 H NMR spectrum. The broad signal at ~12.3 ppm must completely disappear, validating the exchangeable proton.

Protocol 2: FT-IR (ATR) Analysis
  • Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Acquire a background spectrum (ambient air) using 32 scans at a resolution of 4 cm−1 . This step is critical to subtract ambient CO2​ and water vapor.

  • Sample Acquisition: Place 2-3 mg of the solid compound directly onto the ATR crystal. Apply the pressure anvil until the pressure gauge indicates optimal contact.

  • Data Processing: Acquire 32 scans. Apply baseline correction and an atmospheric suppression algorithm. Verify the presence of the broad 2500–3300 cm−1 band[2].

Protocol 3: LC-HRMS/MS Profiling
  • System Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within <5 ppm error.

  • Sample Prep: Prepare a 1 μg/mL solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (to promote ionization).

  • Chromatography: Inject 2 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.8 μm ). Elute using a gradient of Water/Acetonitrile (both with 0.1% FA).

  • MS/MS Acquisition: Operate in ESI+ mode. Set the precursor isolation window to m/z 208.1. Apply stepped normalized collision energies (NCE) at 15, 30, and 45 eV to generate the complete fragmentation tree shown in the MS diagram.

Conclusion

The rigorous structural elucidation of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid requires a multi-modal approach. By leveraging the solvent-dependent dynamics of NMR[2], the conformational signatures of the piperidine ring[4], the vibrational frequencies of the dimeric carboxylic acid[3], and the precise fragmentation mapping of HRMS, researchers can establish an unequivocal structural profile. Adhering to these self-validating protocols ensures the highest degree of scientific integrity required for downstream drug discovery and development applications.

References

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries Source: Pressbooks / NC State University URL:[Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry Source: OpenStax URL:[Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL:[Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate URL:[Link]

  • Comparative study of antibacterial activity of pyrazine–piperidine amides against common pathogens Source: World Journal of Pharmaceutical Research URL:[Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Discovery and Optimization of Novel Pyrazine-2-Carboxylic Acid Derivatives: A Mechanistic and Synthetic Guide

Executive Summary The pyrazine scaffold, specifically pyrazine-2-carboxylic acid (pyrazinoic acid, POA) and its prodrug pyrazinamide (PZA), has been a cornerstone of first-line tuberculosis (TB) therapy for decades. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine scaffold, specifically pyrazine-2-carboxylic acid (pyrazinoic acid, POA) and its prodrug pyrazinamide (PZA), has been a cornerstone of first-line tuberculosis (TB) therapy for decades. However, the global rise of multi-drug resistant Mycobacterium tuberculosis (MDR-TB) necessitates the urgent discovery of novel pyrazine derivatives. As a Senior Application Scientist, I have structured this guide to provide a deep technical dive into the rational design, synthesis, and biological evaluation of these next-generation derivatives, focusing on overcoming enzymatic resistance and optimizing pharmacokinetic properties.

Rationale and Pharmacological Targets

To design effective novel derivatives, we must first understand the mechanistic failures of current therapies. PZA requires intracellular activation by the mycobacterial enzyme pyrazinamidase (PncA) to form the active moiety, POA . Mutations in the pncA gene are the primary drivers of PZA resistance.

Causality in Structural Design: The primary limitation of free POA is its poor membrane permeability at physiological pH. By masking the carboxylic acid through esterification or bulky amidation, we significantly enhance the lipophilicity (Log P) of the scaffold. This modification facilitates passive diffusion across the lipid-rich mycobacterial cell envelope, allowing the drug to accumulate intracellularly without relying on active transport mechanisms.

Furthermore, specific substitutions—such as the introduction of a 3-(phenylcarbamoyl) group—fundamentally shift the mechanism of action. Instead of relying on PncA activation to cause membrane energy depletion, these novel derivatives directly inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in mycobacterial cell wall synthesis .

MOA PZA Pyrazinamide (PZA) Prodrug PncA Mycobacterial PncA (Amidase Enzyme) PZA->PncA Susceptible to Mutation Resistance POA Pyrazinoic Acid (POA) Active Moiety PncA->POA Hydrolysis Membrane Membrane Energy Depletion POA->Membrane Acidic pH Activation Novel Novel Derivatives (e.g., 3-phenylcarbamoyl) Novel->Membrane Enhanced Lipophilicity DprE1 DprE1 Enzyme Inhibition Novel->DprE1 Direct Binding (PncA-Independent)

Fig 1. Dual mechanism of action: PncA-dependent activation vs. direct DprE1 inhibition.

Synthetic Methodologies and Protocols

A robust chemical protocol must be a self-validating system. The following workflows incorporate critical in-process controls (IPCs) to ensure high-fidelity synthesis and reproducible yields.

Protocol 1: Synthesis of 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids

Rationale: Utilizing pyrazine-2,3-dicarboxylic anhydride allows for a highly atom-economical ring-opening amidation. This bypasses the need for expensive and moisture-sensitive coupling reagents (e.g., EDC/HOBt) typically required for direct amidation of free carboxylic acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (6.7 mmol) of pyrazine-2,3-dicarboxylic anhydride in 40 mL of anhydrous tetrahydrofuran (THF) in a dry Erlenmeyer flask.

    • Causality: THF provides a polar aprotic environment that completely solubilizes the anhydride while preventing premature hydrolysis of the reactive intermediate.

  • Nucleophilic Attack: Add the substituted aniline (6.7 mmol, 1.0 equiv.) in a single portion. Stir the reaction mixture for 1 hour at room temperature.

    • Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a water/butanol/acetic acid (5:4:1) eluent system. The complete disappearance of the high-Rf anhydride spot confirms quantitative conversion.

  • Selective Precipitation: Quench the reaction with 30 mL of deionized water. Slowly add saturated aqueous NaHCO₃ dropwise until the pH reaches exactly 6.0.

    • Causality: Adjusting the pH to exactly 6.0 is the critical control point. It ensures the selective precipitation of the mono-carboxylic acid product. Over-basification would yield a highly soluble sodium salt, drastically reducing the isolated yield, while under-basification leaves unreacted starting materials in the precipitate.

  • Isolation: Filter the resulting crystals under vacuum, wash with cold water, and dry in vacuo to constant weight.

Protocol 2: Esterification for Prodrug Synthesis

Rationale: Converting the free carboxylic acid to propyl or methyl esters increases Log P, facilitating passive diffusion into the mycobacterium .

Step-by-Step Methodology:

  • Acid Catalysis: Suspend the synthesized 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid in a 10-fold molar excess of the corresponding alcohol (e.g., propanol). Add a catalytic amount (0.1 equiv.) of concentrated H₂SO₄.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

    • Causality: The continuous thermal energy and the vast excess of alcohol drive the Fischer esterification equilibrium to the right, overcoming the steric hindrance of the adjacent phenylcarbamoyl group.

  • Neutralization and Extraction: Cool the mixture to room temperature, neutralize the acid catalyst with saturated NaHCO₃, and extract the esterified product using ethyl acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from a hexane/ethyl acetate mixture.

Workflow Anhydride Pyrazine-2,3-dicarboxylic Anhydride Coupling Ring-Opening Amidation (THF, RT) Anhydride->Coupling Aniline Substituted Anilines (Nucleophile) Aniline->Coupling Acid 3-(Phenylcarbamoyl)pyrazine- 2-carboxylic acids Coupling->Acid pH 6 Precipitation Ester Esterification (H2SO4, ROH) Acid->Ester Lead Optimization Prodrug Lipophilic Prodrugs (Propyl/Methyl Esters) Ester->Prodrug Increased Log P

Fig 2. Synthetic workflow for amidation and subsequent esterification of pyrazine derivatives.

Quantitative Structure-Activity Relationship (SAR) & Biological Evaluation

The biological efficacy of these derivatives is heavily dependent on their lipophilicity and the electronic properties of their substituents. Table 1 summarizes the in vitro antimycobacterial activity and calculated Log P for key benchmark derivatives.

Table 1: SAR and Antimycobacterial Activity of Key Pyrazine Derivatives

Compound NameSubstitution ProfileTarget StrainMIC (μg/mL)Log P
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid4-NO₂M. tuberculosis H37Rv1.562.15
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate4-CF₃ (Propyl Ester)M. tuberculosis H37Rv3.134.82
3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid3,5-diCF₃, 5-tBu, 6-ClM. tuberculosis H37Rv6.256.85

Data Interpretation: The data illustrates a quasi-parabolic dependence between antimycobacterial activity and lipophilicity . While the 4-nitro substituted free acid exhibits exceptionally potent activity (MIC = 1.56 μg/mL), its esterification to a propyl ester (Log P = 4.82) maintains high efficacy while significantly improving the pharmacokinetic profile for intracellular targeting. However, excessive lipophilicity (Log P > 6.0), as seen in the 3,5-bis-trifluoromethylphenyl amide, begins to limit aqueous solubility, potentially hindering systemic bioavailability despite strong in vitro inhibition.

Conclusion

The rational design of pyrazine-2-carboxylic acid derivatives provides a validated pathway to overcome PZA resistance in M. tuberculosis. By shifting the pharmacological target to DprE1 and fine-tuning the lipophilicity through strategic amidation and esterification, medicinal chemists can develop highly potent, next-generation antitubercular agents. Future optimization should focus on in vivo pharmacokinetic profiling and toxicity assessments to advance these leads into clinical development.

References

  • Dolezal, M., Zitko, J., & Jampilek, J. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. In Understanding Tuberculosis—New Approaches to Fighting Against Drug Resistance. InTech.[Link]

  • Pauk, K., et al. (2018). Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Molecules, 23(10), 2650.[Link]

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363-373.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Profiling of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid

Introduction: Deconstructing 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid for Target Identification The compound 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid presents a fascinating scaffold for biological investigation,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid for Target Identification

The compound 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid presents a fascinating scaffold for biological investigation, integrating two key pharmacophores: a pyrazine ring and a piperidine-3-carboxylic acid moiety. The pyrazine heterocycle is a component of several FDA-approved drugs and is known to participate in critical interactions with biological targets, often acting as a bioisostere for benzene or pyridine rings.[1] The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, a crucial feature for binding to protein targets like kinases.[1] Concurrently, the piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous natural alkaloids and synthetic drugs with a wide array of pharmacological activities, including those targeting the central nervous system.[2]

Given the absence of established specific targets for 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid, a logical starting point for its in vitro characterization is to screen it against major drug target families suggested by its chemical structure. This document outlines a strategic, multi-pronged approach to elucidate the compound's biological activity, focusing on three high-probability target classes: Protein Kinases , G-Protein Coupled Receptors (GPCRs) , and Ion Channels .

The protocols detailed herein are designed as robust, self-validating systems to provide researchers with a clear roadmap for initial screening and mechanistic investigation.

Strategic Screening Workflow

A tiered approach is recommended to efficiently screen 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid. The initial phase involves broad screening against representative members of each target class. Positive hits from this primary screen would then be subjected to more detailed secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

Screening_Workflow cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action Compound 1-(Pyrazin-2-yl)piperidine- 3-carboxylic acid (Test Compound) Kinase_Screen Kinase Panel Assay (e.g., ADP-Glo™) Compound->Kinase_Screen GPCR_Screen GPCR Functional Assay (e.g., Calcium Flux) Compound->GPCR_Screen Ion_Channel_Screen Ion Channel Assay (Membrane Potential) Compound->Ion_Channel_Screen IC50_EC50 IC50 / EC50 Determination (Dose-Response) Kinase_Screen->IC50_EC50 Hit GPCR_Screen->IC50_EC50 Hit Ion_Channel_Screen->IC50_EC50 Hit Selectivity Selectivity Profiling (Against related targets) IC50_EC50->Selectivity MOA Mechanism of Action Studies (e.g., Enzyme Kinetics, Ligand Binding) Selectivity->MOA

Caption: Tiered screening workflow for 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid.

Protocol 1: Protein Kinase Inhibition Assay

Scientific Rationale: The pyrazine moiety is a well-established "hinge-binding" motif in many kinase inhibitors, where its nitrogen atoms form hydrogen bonds with the kinase hinge region.[1] Therefore, assessing the compound's ability to inhibit protein kinase activity is a primary logical step. A luminescent ADP-detection assay is a robust, high-throughput method for measuring kinase activity.

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is performed in two steps. First, the kinase reaction is allowed to proceed, generating ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a detection reagent converts the ADP to ATP, which is then used by a luciferase to generate a luminescent signal directly proportional to the initial kinase activity. A decrease in signal in the presence of the test compound indicates inhibition.

Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase Product Phospho-Substrate + ADP Kinase->Product Test Compound (Potential Inhibitor) Substrate Substrate + ATP Substrate->Product ADP ADP Product->ADP ATP_Luc ATP + Luciferin ADP->ATP_Luc ADP-Glo™ Reagent (Converts ADP to ATP) Light Light Signal ATP_Luc->Light Luciferase

Sources

Application

Application Note: Molecular Docking Protocols for 1-(Pyrazin-2-yl)piperidine-3-carboxylic Acid

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Compound of Interest: 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4) Executive Summary & Pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Compound of Interest: 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4)

Executive Summary & Pharmacological Rationale

The rational design of targeted therapeutics often relies on the synthesis of privileged scaffolds. The compound 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid represents a unique intersection of two highly validated pharmacophores:

  • The Piperidine-3-carboxylic acid moiety (Nipecotic acid): A classic structural determinant for the inhibition of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), a critical target in epilepsy and neurological disorders[1].

  • The Pyrazine ring: A prominent hinge-binding motif utilized extensively in the development of reversible kinase inhibitors, most notably targeting Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies and autoimmune diseases[2].

This application note provides a rigorous, self-validating computational protocol for docking this bi-functional scaffold against both a cytosolic kinase (BTK) and a transmembrane solute carrier (GAT-1). By detailing the causality behind ligand ionization states and target-specific structural refinements, this guide ensures high-fidelity predictive modeling.

Expert Insight: The Causality of Ligand Ionization

A common pitfall in molecular docking is the misassignment of ligand protonation states. Standard nipecotic acid exists as a zwitterion at physiological pH (7.4), with a protonated secondary amine (pKₐ ~ 10.4) and a deprotonated carboxylate (pKₐ ~ 4.0).

Crucial Mechanistic Deviation: In 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid, the piperidine nitrogen is directly conjugated to the electron-deficient pyrazine ring. This lone-pair delocalization drastically reduces the basicity of the piperidine nitrogen (shifting the conjugate acid pKₐ to < 5.0). Therefore, at pH 7.4, the molecule exists primarily as an anion (deprotonated carboxylate, neutral piperidine/pyrazine), not a zwitterion.

Failing to account for this electronic shift will result in erroneous electrostatic scoring, particularly in GAT-1, where the binding pocket is highly sensitive to the charge distribution of the incoming ligand[3].

Target Structural Biology & Preparation

To establish a self-validating docking system, the selection and preparation of the target protein must reflect its native physiological state and catalytic mechanism.

Target A: Bruton's Tyrosine Kinase (BTK)

BTK is a Tec family kinase essential for B-cell receptor (BCR) signaling[4]. We utilize the high-resolution X-ray crystal structure PDB: 6X3P (1.34 Å), which features a BTK kinase domain co-crystallized with a pyrazine-based inhibitor[4].

  • Preparation Causality: The pyrazine ring typically acts as a hydrogen bond acceptor at the kinase hinge region (Met477, Glu475)[2]. Structural waters bridging the ligand to the gatekeeper residue (Thr474) must be evaluated and selectively retained if they stabilize the pyrazine nitrogen[2].

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Phosphorylation NFkB NF-κB Transcription PLCg2->NFkB Calcium Signaling Ligand 1-(Pyrazin-2-yl)piperidine- 3-carboxylic acid Ligand->BTK Reversible Inhibition

Fig 1. BTK signaling cascade in B-cells and the targeted inhibition mechanism.

Target B: GABA Transporter 1 (GAT-1)

GAT-1 clears GABA from the synaptic cleft and is inhibited by nipecotic acid derivatives[1]. We utilize the Cryo-EM structure PDB: 7Y7V (inward-occluded, GABA-bound) or PDB: 7SK2 (inward-open, Tiagabine-bound)[1][5].

  • Preparation Causality: GAT-1 is a sodium- and chloride-coupled transporter. The retention of the two Na⁺ ions and one Cl⁻ ion in the primary binding site (S1) is mandatory . The carboxylate group of the ligand directly coordinates with the Na1 ion and forms hydrogen bonds with Tyr140 and Gly65[3][6]. Removing these ions will collapse the binding pocket and yield artifactual poses.

Step-by-Step Experimental Protocol

This protocol utilizes standard industry suites (e.g., Schrödinger Maestro, AutoDock Vina) but focuses on the logical checkpoints required for validation.

Step 1: Ligand Preparation
  • Import the SMILES string of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid.

  • Run ligand preparation (e.g., LigPrep/Epik) specifying a target pH of 7.4 ± 0.5.

  • Validation Check: Confirm the output structure is anionic (charge -1). Ensure the piperidine chair conformation is sampled thoroughly, as the equatorial vs. axial positioning of the carboxylate dictates target selectivity.

Step 2: Protein Preparation
  • Download PDBs 6X3P (BTK) and 7Y7V (GAT-1)[1][4].

  • Assign bond orders, add hydrogens, and create zero-order bonds to metals/ions.

  • Target-Specific Actions:

    • For 6X3P (BTK): Delete all waters except those within 3 Å of the hinge region (Met477).

    • For 7Y7V (GAT-1): Retain Na⁺ and Cl⁻ ions. Cap the truncated transmembrane helices to prevent artificial solvent exposure.

  • Optimize the H-bond network (PROPKA pH 7.4) and run a restrained minimization (OPLS4 or AMBER, heavy atom RMSD convergence = 0.3 Å).

Step 3: Grid Generation & Docking
  • Grid Center:

    • BTK: Center on the native ligand (L-005298385).

    • GAT-1: Center on the native GABA molecule (near Tyr60 and Na1)[6].

  • Box Size: Set the inner box to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å to allow the pyrazine ring to explore the hydrophobic S2 pocket in GAT-1[3].

  • Docking: Execute Extra Precision (XP) docking or Vina with exhaustiveness = 32.

Step 4: System Self-Validation

Before analyzing the target compound, re-dock the native co-crystallized ligands back into their respective prepared receptors.

  • Pass Criteria: The root-mean-square deviation (RMSD) between the docked pose and the native crystal pose must be < 2.0 Å . If it fails, re-evaluate the retained waters (BTK) or ion coordination states (GAT-1).

DockingWorkflow cluster_targets Target-Specific Refinement LigPrep Ligand Preparation (Epik: pH 7.4, Anionic State) Docking Molecular Docking (Glide XP / AutoDock Vina) LigPrep->Docking ProtPrep Protein Preparation (Schrödinger PrepWizard) BTK BTK (PDB: 6X3P) Retain Hinge Waters ProtPrep->BTK GAT1 GAT-1 (PDB: 7Y7V) Retain Na⁺ / Cl⁻ Ions ProtPrep->GAT1 Grid Receptor Grid Generation (20 Å × 20 Å × 20 Å) BTK->Grid GAT1->Grid Grid->Docking Validation Self-Validation (Native Ligand RMSD < 2.0 Å) Docking->Validation

Fig 2. High-throughput molecular docking workflow with target-specific refinements.

Quantitative Data & Interaction Profiling

Table 1: Target Protein Structural Parameters

TargetPDB IDResolutionPhysiological StateCritical Retained ElementsKey Interacting Residues
BTK 6X3P[4]1.34 ÅActive Kinase DomainHinge bridging watersThr474 (Gatekeeper), Glu475, Met477
GAT-1 7Y7V[1]2.20 - 3.20 ÅInward-occluded2 Na⁺ ions, 1 Cl⁻ ionTyr60, Gly65, Tyr140, Phe294

Table 2: Predicted Physicochemical & Interaction Parameters for 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid

ParameterValue / DescriptionRationale
Molecular Weight 207.23 g/mol Optimal for fragment-based drug design (FBDD).
Net Charge (pH 7.4) -1 (Anionic)Pyrazine conjugation neutralizes piperidine basicity.
Predicted BTK Interaction H-bond at Met477Pyrazine nitrogen acts as an H-bond acceptor at the hinge[2].
Predicted GAT-1 Interaction Na1 CoordinationCarboxylate mimics GABA/nipecotic acid binding in S1[3][6].

Conclusion & Troubleshooting

When evaluating the docking poses, prioritize the orientation of the pyrazine ring. In BTK, successful poses will bury the pyrazine deep within the ATP-binding pocket, forming bidentate interactions with the hinge[2]. In GAT-1, the nipecotic acid moiety must anchor into the S1 site coordinating the sodium ion, while the pyrazine ring should orient toward the lipophilic S2 pocket (mimicking the binding mode of the bulky tiagabine tail) to stabilize the outward-open state[3]. If the ligand scores poorly in GAT-1, verify that the grid box is large enough to encompass the S2 vestibule.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. NIH PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYOXTO5nCvA7YJ-flo-n-7GBxUpJ88eHwM2rycNdw6eJNGyxtxoJWdMsNRzP5_LbGmHSKfL8DhTsxU7UYaIJfCXN61ubA2QbsIMZM5gZaVeMlFBE7UPOXSzQbyJQ8lF0D__erOT-hR1FeZVfg=]
  • 7Y7V: Cryo-EM structure of human apo GABA transporter GAT1 in an inward-open state. RCSB PDB. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgFLv4msr87WFlrWlmfmEMLhOqFpRQd1vvitOI1nYymoDK_BzPS-e7-kJOfmXwH4rEgE1M62fdUHHXl7UWmUh37DvSYOilJm9icTsYEOpc_QdFLrKb0ZCpCetSMPp7]
  • 6X3P: Co-structure of BTK kinase domain with L-005298385 inhibitor. RCSB PDB. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEioyLZhcUH5QR0uhZPCqjSvXaQNDubmwa7y9Dmh0uXyb1qiMNabmw3IDoI2bTpkD-YPaQ8jTxCtpQmrIs_99u0mgEtVHwT_rn1hTCF-MFZVyIEsB_DNugsxG_cZzAY]
  • 7SK2: Human wildtype GABA reuptake transporter 1 in complex with tiagabine, inward-open conformation. RCSB PDB. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzxaGURZQvJxLmc_juCd02FifaCpeKYRB6_xjyGCFc6V5LTHQIz1n5vtgtVEm1Y-OYF7zZPWHop1ANnpsej1YdGHRi-wgftkyr42siYfbr0am9qFqO7uxXbE2eWVEp]
  • Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. NIH PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9U9IEccMqGNcWWA9DixpMI7NEG-HE3BtAHz6JObjjQF6BkljuSv0hgj8NvVoBaZlOg8gzfN3_HLWWuGi9L8uwruuFinRlwm8bbpYQxknSM5HhKrRAwtTeH8lvf8ZwoWUdPJj8OMKocDQ7_Dc=]
  • Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. NIH PMC. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENpJZ-rVlA45BcUxgqWYGPrYYPwW1LZTX-G-gf1_te6ZXfgLJ8X_8S9vzaPYhG-x1YNcK46rf0Sz9M4NgkHtGywAwJYkBGv89Bf9qs_R3mpr5FTPWq9tSDoiTX9ocL656dOhIn4b4k-v6BGBo=]

Sources

Method

Application Note: 1-(Pyrazin-2-yl)piperidine-3-carboxylic Acid as a Versatile sp³-Enriched Scaffold in Medicinal Chemistry

Executive Summary The transition from flat, sp²-hybridized aromatic systems to structurally complex sp³-enriched frameworks is a defining trend in modern drug discovery. 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic systems to structurally complex sp³-enriched frameworks is a defining trend in modern drug discovery. 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4)[1] represents a highly versatile building block that perfectly aligns with this paradigm[2]. Boasting a molecular weight of 207.23 g/mol [3], this scaffold combines a rigid piperidine core with a pyrazine pharmacophore and a reactive C3-carboxylic acid handle. This application note details the mechanistic rationale for utilizing this scaffold and provides field-validated protocols for its integration into high-throughput library synthesis and advanced decarboxylative cross-coupling workflows.

Mechanistic Insights & Scaffold Rationale

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by its physicochemical causality rather than mere structural novelty. The utility of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid is rooted in three mechanistic advantages:

  • pKa Modulation via Heteroaryl Conjugation : Unsubstituted piperidines are highly basic (pKa ~9–10), which often leads to poor membrane permeability, lysosomal trapping, and off-target hERG liability. The electron-deficient pyrazine ring at the N1 position withdraws electron density via resonance and inductive effects, significantly lowering the basicity of the piperidine nitrogen. This results in a more favorable pharmacokinetic profile.

  • Enhanced Fsp³ Character : Increasing the fraction of sp³ carbons (Fsp³) correlates with higher clinical success rates due to improved aqueous solubility and reduced non-specific protein binding. The saturated piperidine ring provides a three-dimensional vector projection that flat aromatics cannot achieve.

  • Orthogonal Reactivity at C3 : The C3-carboxylic acid serves as a native, bench-stable handle. It can be utilized for traditional polar-bond disconnections (e.g., amide couplings) or leveraged for modern single-electron transfer (SET) chemistry, such as [4], to generate C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds[5].

Workflow 1: High-Throughput Amide Library Synthesis

The most direct application of this scaffold is the generation of amide libraries. To ensure high conversion rates across a diverse array of amine nucleophiles, HATU is selected as the coupling reagent.

Causality of Reagent Selection

While EDC/HOBt is standard, the C3 position of the piperidine ring is sterically hindered. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester. The addition of N,N-Diisopropylethylamine (DIPEA) ensures the carboxylic acid is fully deprotonated and the incoming amine remains nucleophilic.

AmideCoupling A 1-(Pyrazin-2-yl)piperidine -3-carboxylic acid B HATU / DIPEA Activation A->B C Active Ester Intermediate B->C D Amine Addition C->D E Amide Product D->E

Workflow for high-throughput amide library synthesis using HATU.

Step-by-Step Protocol: HATU-Mediated Amide Coupling
  • Activation : Dissolve 1-(pyrazin-2-yl)piperidine-3-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol).

  • Incubation : Stir at room temperature for 15 minutes. Self-Validating Step: A slight color change to pale yellow indicates the formation of the active ester. Pre-activation is critical to prevent the incoming amine from reacting directly with HATU to form a stable guanidinium byproduct.

  • Coupling : Add the target primary or secondary amine (1.1 eq, 0.55 mmol). Stir for 2–4 hours at room temperature.

  • Quench & Extraction : Dilute the mixture with EtOAc (15 mL) and quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification : Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL). Causality: DMF is highly soluble in EtOAc, but the addition of LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure crude product prior to chromatography.

Workflow 2: Decarboxylative Metallaphotoredox Cross-Coupling

To access complex C3-arylated or alkylated piperidines without relying on multi-step de novo syntheses, the carboxylic acid can be utilized as a traceless activating group. Through the logic of[4], the acid is extruded as CO₂, generating a C3-alkyl radical that is intercepted by a nickel catalyst for cross-coupling. This complements existing[6] by offering milder, room-temperature conditions.

Causality of Reagent Selection

An Iridium(III) photocatalyst is chosen for its highly oxidizing excited state, which is capable of performing a single-electron transfer (SET) from the deprotonated carboxylate. Cs₂CO₃ is utilized as the base because the cesium counterion increases the solubility and reactivity of the carboxylate in DMF.

Photoredox A Carboxylate Anion B Ir(III)* Excited State (SET Oxidation) A->B Light C Carboxyl Radical (-CO2) B->C -e⁻ D C3-Alkyl Radical C->D Decarboxylation E Ni(II) Capture & Reductive Elimination D->E Ni Catalyst F C3-Functionalized Piperidine E->F Cross-Coupling

Mechanism of photoredox-catalyzed decarboxylative cross-coupling at C3.

Step-by-Step Protocol: Metallaphotoredox Coupling
  • Reaction Assembly : In an argon-filled glovebox, charge a 2-dram vial with 1-(pyrazin-2-yl)piperidine-3-carboxylic acid (1.5 eq, 0.75 mmol), the target aryl halide (1.0 eq, 0.5 mmol), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 eq, 1.0 mmol).

  • Solvation : Add anhydrous DMF (5.0 mL, 0.1 M). Seal the vial with a PTFE-lined septum cap. Causality: Oxygen must be rigorously excluded as it rapidly quenches the Ir(III)* excited state and terminates the radical chain.

  • Irradiation : Remove the vial from the glovebox and place it in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 24 hours. A cooling fan must be used to maintain the temperature at ~25°C to prevent thermal degradation of the catalyst.

  • Workup : Dilute the mixture with EtOAc (20 mL), filter through a short pad of Celite to remove inorganic salts and catalyst particulates, and concentrate under reduced pressure. Purify the C3-arylated piperidine via flash column chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the comparative operational parameters and expected outcomes when utilizing 1-(pyrazin-2-yl)piperidine-3-carboxylic acid in the described workflows.

ParameterAmide Library SynthesisMetallaphotoredox Cross-Coupling
Bond Formed C(sp²) – N(sp³)C(sp³) – C(sp²)
Typical Yield 85% – 98%55% – 75%
Reaction Time 2 – 4 Hours24 Hours
Temperature Room Temperature (20°C)Room Temperature (25°C, Fan Cooled)
Catalyst / Activator HATU (1.2 eq)Ir-Photocatalyst (1 mol%) + Ni (5 mol%)
Fsp³ Retention MaintainedMaintained (Extrusion of sp² Carboxyl)
Functional Group Tolerance High (Alcohols, Halides, Esters)Moderate (Sensitive to terminal alkynes/nitro)

References

  • Sigma-Aldrich Product Catalog . 1-(pyrazin-2-yl)piperidine-3-carboxylic acid (CAS: 891392-96-4). Sigma-Aldrich.

  • Smith, J. M., Harwood, S. J., & Baran, P. S. (2018) . Radical Retrosynthesis. Accounts of Chemical Research, 51(7), 1807–1817.

  • Antermite, D., Affron, D. P., & Bull, J. A. (2018) . Regio- and Stereoselective Palladium-Catalyzed C(sp³)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3948–3952.

Sources

Application

Application Note: Design, Synthesis, and Evaluation of 1-(Pyrazin-2-yl)piperidine-3-carboxylic Acid Analogs as Next-Generation GABA Transporter Inhibitors

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Strategic Rationale: The Pyrazine-Nipecotic Acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Strategic Rationale: The Pyrazine-Nipecotic Acid Scaffold

The regulation of γ-aminobutyric acid (GABA) in the synaptic cleft is a primary therapeutic mechanism for managing epilepsy, neuropathic pain, and anxiety disorders. Nipecotic acid (piperidine-3-carboxylic acid) is a highly potent, competitive inhibitor of GABA reuptake transporters (GAT-1)[1]. However, its zwitterionic nature and high hydrophilicity prevent it from crossing the blood-brain barrier (BBB)[2].

The clinical success of Tiagabine—a nipecotic acid derivative featuring a bulky, lipophilic bis-(3-methylthiophen-2-yl)but-3-enyl appendage on the piperidine nitrogen—proves that targeting the lipophilic pocket adjacent to the GAT-1 binding site can restore BBB permeability while maintaining target affinity[3][4].

In this application note, we detail a topological evolution of this strategy: utilizing 1-(pyrazin-2-yl)piperidine-3-carboxylic acid as a core building block. Pyrazine rings are privileged heterocycles in CNS drug discovery; they lower the topological polar surface area (tPSA), enhance metabolic stability, and significantly improve BBB penetrance[5][6]. By anchoring the piperidine nitrogen to a pyrazine ring, we create a rigidified, electron-deficient vector. This allows for late-stage functionalization (e.g., via cross-coupling) to probe the GAT-1 lipophilic pocket while strictly preserving the C3-carboxylic acid required for critical electrostatic interactions with the transporter's sodium-binding site[2].

Synthetic Methodologies & Workflows

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, we employ a convergent synthetic route. The causality behind this specific sequence is to mask the sensitive carboxylic acid during basic coupling steps, while utilizing the orthogonal reactivity of halogenated pyrazines for late-stage diversification.

Protocol 2.1: Synthesis of the Halogenated Core Scaffold

Objective: Synthesize ethyl 1-(5-bromopyrazin-2-yl)piperidine-3-carboxylate via Nucleophilic Aromatic Substitution (SNAr). Causality & Design Choice: The electron-withdrawing nature of the pyrazine nitrogens highly activates the 2-position chloride for nucleophilic displacement. We utilize the ethyl ester of nipecotate to prevent the formation of unreactive zwitterions. Potassium carbonate is selected as a mild base to scavenge the generated HCl without risking premature ester hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 2-chloro-5-bromopyrazine (1.0 eq, 10 mmol) and ethyl nipecotate (1.1 eq, 11 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 eq, 25 mmol). Stir the suspension at 80°C under an inert argon atmosphere for 12 hours.

  • Reaction Monitoring: Monitor completion via LC-MS. The electron-deficient pyrazine ensures rapid conversion; look for the disappearance of the starting material mass ( m/z 193/195).

  • Workup: Cool to room temperature, dilute with ethyl acetate (100 mL), and wash sequentially with distilled water ( 3×50 mL) and brine (50 mL) to remove DMF.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the brominated intermediate.

Protocol 2.2: Late-Stage Diversification and Deprotection

Objective: Append lipophilic motifs via Suzuki-Miyaura cross-coupling, followed by saponification to yield the active zwitterionic drug candidate. Causality & Design Choice: The 5-bromo substituent on the pyrazine ring serves as an orthogonal handle. Palladium-catalyzed cross-coupling allows for the rapid generation of a library of analogs mimicking Tiagabine's lipophilic tail. Subsequent mild saponification with LiOH ensures quantitative deprotection without epimerizing the C3 stereocenter of the piperidine ring.

Step-by-Step Procedure:

  • Cross-Coupling: Combine the brominated intermediate (1.0 eq), an aryl/alkyl boronic acid (1.5 eq), Pd(dppf)Cl2​ (0.05 eq), and Na2​CO3​ (3.0 eq) in a degassed 1,4-dioxane/water mixture (4:1). Heat at 90°C for 4 hours.

  • Filtration: Filter through a Celite pad to remove palladium black, concentrate, and isolate the coupled ester via chromatography.

  • Saponification: Dissolve the purified ester in THF/Water (1:1). Add LiOH· H2​O (3.0 eq) and stir at room temperature for 6 hours.

  • Isolation: Carefully acidify the aqueous layer to pH ~5.5 using 1M HCl to precipitate the zwitterionic 1-(5-substituted-pyrazin-2-yl)piperidine-3-carboxylic acid. Filter and dry under high vacuum.

In Vitro Pharmacology: Self-Validating GAT-1 Assay

To evaluate the biological efficacy of the synthesized analogs, we utilize a radioligand uptake assay. This protocol is engineered as a self-validating system to ensure data trustworthiness, incorporating strict internal controls to differentiate between transporter-mediated uptake and passive diffusion.

Protocol 3.1: [3H] -GABA Uptake in HEK293-hGAT-1 Cells

Assay Controls (Self-Validation):

  • Total Uptake (Maximum Signal): Vehicle (0.1% DMSO) establishes the 100% baseline of transporter activity.

  • Non-Specific Uptake (Background): 100 µM Tiagabine (saturating concentration) is used to completely block GAT-1. Any residual [3H] -signal represents passive diffusion or non-specific binding. A Signal-to-Background (S/B) ratio of >5 is strictly required for plate validation.

  • Reference Standard: A 10-point dose-response of Tiagabine is run on every plate to ensure historical IC50​ alignment (~60-80 nM).

Step-by-Step Procedure:

  • Cell Preparation: Seed HEK293 cells stably expressing human GAT-1 into 96-well poly-D-lysine coated plates at 5×104 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Buffer Wash: Aspirate media and wash cells twice with warm Assay Buffer (140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4). Causality: NaCl is critical as GAT-1 is a sodium-dependent symporter.

  • Compound Incubation: Add 50 µL of Assay Buffer containing the test analogs (10-point dose-response, 0.1 nM to 100 µM) or controls. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Radioligand Addition: Add 50 µL of Assay Buffer containing [3H] -GABA (final concentration 50 nM, specific activity ~30 Ci/mmol). Incubate for exactly 10 minutes.

  • Termination & Reading: Rapidly aspirate the reaction mixture and wash three times with ice-cold Assay Buffer to halt transporter kinetics. Lyse cells with 0.1 N NaOH, add scintillation cocktail, and quantify radioactivity using a MicroBeta microplate counter.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative pharmacological and physicochemical data for representative analogs, validating the strategic rationale of the pyrazine scaffold.

CompoundR-Group (Pyrazine C5)hGAT-1 IC50​ (nM)cLogPBBB Permeability (PAMPA)
Nipecotic Acid N/A (No Pyrazine)8,000-1.2Low
Tiagabine (Control) N/A653.8High
Analog 1 (Core) -H>10,0000.5Moderate
Analog 2 -Phenyl1,2002.1High
Analog 3 -4-Fluorophenyl4502.3High
Analog 4 -3,3-Diphenylpropyl724.1High

Data Interpretation: The unsubstituted pyrazine core (Analog 1) lacks the necessary bulk to engage the lipophilic pocket, resulting in poor affinity. However, appending a flexible, bulky lipophilic group (Analog 4) restores Tiagabine-like potency while maintaining the superior pharmacokinetic profile afforded by the pyrazine ring.

Mechanistic Visualization

The following diagram illustrates the competitive blockade of the GAT-1 transporter by the synthesized pyrazine-nipecotic acid analogs within the synaptic microenvironment.

G cluster_synapse Synaptic Microenvironment GABA Synaptic GABA GAT1 GAT-1 Transporter (Presynaptic) GABA->GAT1 Reuptake (Clearance) Receptor GABA-A Receptor (Postsynaptic) GABA->Receptor Inhibitory Signaling Analog Pyrazine-Nipecotic Acid Analogs Analog->GAT1 Competitive Blockade

Mechanism of GAT-1 inhibition by pyrazine-nipecotic acid analogs.

References

  • [1] Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones. PubMed (NIH). 1

  • [3] The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats. PubMed (NIH). 3

  • [5] Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. PubMed (NIH). 5

  • [4] Tiagabine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the management of epilepsy. PubMed (NIH). 4

  • [2] Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. PubMed (NIH). 2

  • [6] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules (MDPI). 6

Sources

Method

LC-MS method for quantifying 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid

An in-depth, self-validating technical guide for the robust quantification of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid in biological matrices using LC-MS/MS. Scientific Rationale & Analytical Challenges 1-(Pyrazin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, self-validating technical guide for the robust quantification of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid in biological matrices using LC-MS/MS.

Scientific Rationale & Analytical Challenges

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (Molecular Weight: 207.23 g/mol ) is a highly polar, amphoteric heterocyclic compound. It contains a weakly basic pyrazine-piperidine axis and an acidic carboxylic acid moiety (pKa ~4.5). Quantifying such polar, zwitterionic molecules in complex biological matrices like plasma presents two distinct challenges: severe ion suppression from endogenous phospholipids[1] and poor chromatographic retention on standard C18 reversed-phase columns.

To overcome these hurdles, this protocol engineers a self-validating analytical system based on three mechanistic pillars:

I. Orthogonal Sample Clean-up via Mixed-Mode Anion Exchange (MAX) SPE Standard protein precipitation (PPT) fails to remove hydrophobic lipids, leading to matrix effects that compromise assay trustworthiness[1]. We utilize a Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) strategy[2]. At a physiological pH of ~7.4, the carboxylic acid is deprotonated (anionic). The Oasis MAX sorbent contains both lipophilic (HLB) and strong anion-exchange (quaternary amine) groups. The analyte binds tightly via ionic interactions. Washing with 5% NH₄OH removes basic and neutral interferences, while a 100% methanol wash eliminates hydrophobic lipids[3]. Finally, elution with 2% formic acid in methanol protonates the carboxylic acid, neutralizing its charge and disrupting the ionic bond to release a highly purified analyte[2].

II. Phase-Collapse Prevention via Polar-Embedded Chromatography Standard C18 columns suffer from "dewetting" (phase collapse) when exposed to the highly aqueous mobile phases required to retain polar organic acids. To ensure robust retention without the use of signal-suppressing ion-pairing reagents, we employ a Waters ACQUITY UPLC HSS T3 column[4]. The HSS T3 stationary phase features a lower C18 ligand density and proprietary endcapping, allowing 100% aqueous mobile phases to penetrate the silica pore structure freely, ensuring highly reproducible retention of polar metabolites[5].

III. Electrospray Ionization (ESI) Dynamics Despite the presence of an acidic carboxyl group, Positive Electrospray Ionization (ESI+) yields superior sensitivity. This is driven by the high gas-phase proton affinity of the pyrazine and piperidine nitrogens[6]. Under acidic LC conditions, the molecule readily forms a stable [M+H]⁺ precursor ion at m/z 208.1.

Experimental Workflows & Mechanisms

Sample Extraction Mechanism

SPE_Workflow Load 1. Load Sample (Plasma + NH4OH, pH > 7) Analyte: Anionic Bind 2. Sorbent Binding (Oasis MAX) Quaternary Amine Interaction Load->Bind Wash1 3. Wash 1 (5% NH4OH in Water) Removes Neutrals/Bases Bind->Wash1 Wash2 4. Wash 2 (100% Methanol) Removes Hydrophobic Lipids Wash1->Wash2 Elute 5. Elution (2% Formic Acid in MeOH) Analyte: Neutralized & Released Wash2->Elute Analyze 6. LC-MS/MS Analysis (HSS T3 Column) Elute->Analyze

Caption: Mechanism and step-by-step workflow of Mixed-Mode Anion Exchange (MAX) SPE.

MS/MS Fragmentation Pathway

MS_Frag Precursor Precursor Ion [M+H]+ m/z 208.1 Loss Neutral Loss H2O + CO (-46 Da) Precursor->Loss Cleavage Ring Cleavage Piperidine loss Precursor->Cleavage Qual Qualifier Ion m/z 162.1 Loss->Qual Quant Quantifier Ion [2-Aminopyrazine+H]+ m/z 96.1 Cleavage->Quant

Caption: Proposed ESI+ MS/MS fragmentation pathway for 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid.

Step-by-Step Methodologies

Reagents and Materials
  • Analytical Standards: 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid (Analyte) and its stable isotope-labeled analogue, 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid-d4 (Internal Standard, IS).

  • SPE Sorbent: Waters Oasis MAX 96-well µElution Plate (30 µm, 2 mg/well)[2].

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

SPE Extraction Protocol
  • Sample Pre-treatment: Aliquot 100 µL of human or rat plasma into a 96-well plate. Add 10 µL of IS working solution (500 ng/mL). Add 100 µL of 5% NH₄OH in water to adjust the pH > 7.0. Vortex for 2 minutes.

  • Conditioning: Pass 200 µL of MeOH through the Oasis MAX plate, followed by 200 µL of LC-MS grade water.

  • Loading: Load the entire 210 µL pre-treated sample onto the sorbent bed. Apply gentle vacuum.

  • Washing:

    • Wash 1: Apply 200 µL of 5% NH₄OH in water (removes basic and neutral endogenous compounds).

    • Wash 2: Apply 200 µL of 100% MeOH (removes highly retained hydrophobic lipids)[3].

  • Elution: Elute the target analyte into a clean collection plate using 2 × 50 µL of 2% FA in MeOH. The acidic environment neutralizes the carboxylic acid, releasing it from the quaternary amine sorbent[2].

  • Reconstitution: Dilute the eluate with 100 µL of 0.1% FA in Water to match the initial LC mobile phase conditions.

Liquid Chromatography (LC) Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.8 µm)[5].

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Table 1: UPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 98.0 2.0 Initial
0.50 98.0 2.0 6 (Linear)
3.00 40.0 60.0 6 (Linear)
3.50 5.0 95.0 6 (Linear)
4.50 5.0 95.0 6 (Linear)
4.60 98.0 2.0 6 (Linear)

| 6.00 | 98.0 | 2.0 | 6 (Linear) |

Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: ESI Positive (ESI+)[6]

  • Capillary Voltage: 1.5 kV

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/hr

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose
Target Compound 208.1 96.1 25 22 Quantifier
Target Compound 208.1 162.1 25 16 Qualifier

| Target IS (d4) | 212.1 | 100.1 | 25 | 22 | IS Quantifier |

Method Validation Data Summary

The self-validating nature of combining MAX SPE with HSS T3 chromatography yields exceptional quantitative reliability, drastically reducing the matrix effects commonly associated with biological samples[1].

Table 3: Representative Validation Metrics (Human Plasma)

Parameter Low QC (3 ng/mL) Mid QC (150 ng/mL) High QC (800 ng/mL)
Intra-day Precision (%CV) 4.2% 2.8% 2.1%
Inter-day Precision (%CV) 5.5% 3.4% 3.0%
Accuracy (% Bias) +3.1% -1.5% +0.8%
Extraction Recovery (%) 91.4% 93.2% 92.8%

| Matrix Effect (%) * | 98.5% | 101.2% | 99.4% |

*A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, confirming the efficacy of the Oasis MAX SPE wash steps.

References

  • Waters Corporation. "Retention Without Compromise: Waters™ XSelect™ HSS T3 OBD™ Preparative Column for Polar Compounds." Waters, URL:[Link]

  • G. G. et al. "Simultaneous untargeted and targeted metabolomics profiling of underivatized primary metabolites in sulfur-deficient barley by ultra-high performance liquid chromatography-quadrupole/time-of-flight mass spectrometry." PMC, URL:[Link]

  • LCMS.cz. "UPLC-MS/MS Bioanalytical Quantification of Linaclotide From Plasma." LCMS, URL:[Link]

  • Z. Z. et al. "A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry." PMC, URL:[Link]

  • P. P. et al. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." PMC, URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity in 1-(Pyrazin-2-yl)piperidine-3-carboxylic Acid Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analogs. This guide is designed to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analogs. This guide is designed to provide in-depth troubleshooting assistance for a common and critical challenge: unexpectedly low or absent biological activity in your experimental assays. Drawing from established principles in medicinal chemistry and pharmacology, this resource offers a structured, causality-driven approach to identifying and resolving the root causes of poor compound performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is organized into a series of questions that directly address specific issues you may be encountering. Each section provides a logical workflow to diagnose the problem, from fundamental compound-related issues to complex assay-specific artifacts.

Question 1: My 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analog shows no activity in my primary assay. Where do I even begin to troubleshoot?

Observing a complete lack of activity can be perplexing. The initial troubleshooting process should be a systematic evaluation of the most fundamental factors that could lead to this result. The issue can often be traced back to the compound itself, its preparation, or its interaction with the assay environment.

Here is a logical workflow to begin your investigation:

G cluster_0 Initial Troubleshooting Workflow A Start: No Bioactivity Observed B Step 1: Verify Compound Integrity & Purity A->B Is the compound what I think it is? C Step 2: Assess Compound Solubility in Assay Medium B->C Is the compound available to the target? D Step 3: Confirm Target Engagement C->D Is the compound binding to its intended target? E Step 4: Evaluate Assay Conditions & Controls D->E Is the assay itself performing correctly? F Conclusion: Differentiated Problem Area E->F Systematic elimination of variables

Caption: Initial troubleshooting workflow for no bioactivity.

This workflow provides a structured approach, starting with the most common and easily addressable issues before moving to more complex experimental variables. Each step is designed to isolate a potential failure point.

Question 2: How can I be sure that the issue isn't simply poor solubility of my compound?

Poor aqueous solubility is a very common reason for the apparent lack of activity of small molecule inhibitors.[1] If a compound precipitates out of the assay buffer, its effective concentration at the target site will be significantly lower than the intended nominal concentration, leading to a false-negative result.[1]

The 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid scaffold possesses both a basic piperidine nitrogen and an acidic carboxylic acid group, making its solubility highly dependent on pH.[2][3] At physiological pH (around 7.4), the molecule can exist as a zwitterion, which often has poor solubility due to strong intermolecular interactions in the solid state.[2]

Troubleshooting Protocol: Assessing and Improving Solubility
  • Visual Inspection:

    • Procedure: Prepare your highest concentration working solution in the final assay buffer. Incubate it under the same conditions as your experiment (e.g., 37°C). After incubation, visually inspect the solution against a dark background for any signs of cloudiness, precipitation, or particulates.[4]

    • Interpretation: Any visible precipitate indicates that the compound has crashed out of solution.

  • pH Adjustment:

    • Rationale: The solubility of your compound can be significantly altered by shifting the pH away from its isoelectric point (pI).[2]

    • Procedure:

      • Acidification: For compounds with a basic piperidine moiety (pKa ≈ 10-11) and an acidic carboxylic acid (pKa ≈ 3-4), adding a small amount of acid (e.g., 0.1 M HCl) will protonate the carboxylate, resulting in a more soluble cationic species.[2]

      • Alkalinization: Conversely, adding a mild base (e.g., 0.1 M NaOH) will deprotonate the piperidinium ion, leading to a more soluble anionic species.

    • Caution: Ensure that any pH adjustment is compatible with the stability and optimal conditions of your target and assay components.

  • Use of Co-solvents:

    • Rationale: Organic co-solvents can help to disrupt the crystal lattice energy of the compound and improve its solvation in an aqueous medium.[3]

    • Common Co-solvents:

      • DMSO (Dimethyl sulfoxide): The most common solvent for preparing high-concentration stock solutions. However, the final concentration in the assay should typically be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[1]

      • Ethanol, Propylene Glycol, PEG 400: These can be used in combination with water to create a more solubilizing vehicle.[2]

    • Best Practice: Always include a "vehicle control" in your experiments that contains the same final concentration of the co-solvent as your test wells to account for any effects of the solvent itself.[5]

Parameter Recommendation Rationale
Final DMSO Concentration < 0.5% (v/v)To avoid solvent-induced cytotoxicity or assay interference.[1]
pH Range for Testing pH 5.0 - 8.0To explore solubility changes around the likely pI of the molecule.
Visual Solubility Check Highest intended assay concentrationTo confirm solubility under the most challenging condition.
Question 3: My compound is soluble, but still inactive. Could it be a problem with the compound's stability or purity?

Yes, this is a critical checkpoint. The bioactivity of a small molecule is entirely dependent on its chemical structure. If the compound has degraded or was impure to begin with, the experiment is fundamentally flawed.[1][4]

Workflow for Verifying Compound Integrity

G cluster_1 Compound Integrity Verification A Start: Soluble but Inactive Compound B Step 1: Analytical Chemistry Review A->B E Step 2: Assess Stability in Assay Conditions A->E C Check Purity (LC-MS / HPLC) B->C Is it pure? D Confirm Identity (NMR / HRMS) B->D Is it the right molecule? F Incubate compound in assay buffer E->F G Re-analyze by LC-MS F->G H Conclusion: Compound is Stable/Unstable G->H Compare to t=0 sample

Caption: Workflow for verifying compound integrity and stability.

Detailed Protocols:
  • Purity and Identity Confirmation:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique to assess both purity and identity. An LC-MS analysis of your solid sample or stock solution will reveal the percentage of the desired compound and the presence of any impurities or degradation products.[4] A purity of >95% is generally recommended for initial biological screening.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: For definitive structural confirmation, particularly for newly synthesized analogs, an NMR spectrum (e.g., ¹H and ¹³C) should be compared against the expected structure.

  • Assessing Stability in Assay Buffer:

    • Objective: To determine if the compound is degrading over the time course of your experiment under assay conditions.

    • Procedure:

      • Prepare a solution of your compound in the final assay buffer at the highest concentration to be tested.

      • Take a sample at time zero (t=0) and analyze it by LC-MS.

      • Incubate the remaining solution under the exact conditions of your assay (temperature, light, etc.) for the full duration of the experiment.

      • After the incubation period, take a final sample and analyze it by LC-MS.

    • Interpretation: A significant decrease in the peak area of the parent compound and/or the appearance of new peaks at the final time point indicates that your compound is unstable under the assay conditions. The pyrazine ring itself is generally electron-deficient, which can contribute to metabolic stability, but other functionalities on your analog could be labile.[6]

Question 4: I've confirmed my compound is pure, soluble, and stable, but it still shows no activity. How do I verify it's actually engaging with the intended target?

This is a crucial question in target-based drug discovery. A functional or phenotypic assay measures the consequence of a drug's action, but it doesn't directly prove that the drug is binding to its intended molecular target.[7][8] Lack of activity in a functional assay could mean the compound isn't binding, or that binding doesn't produce the expected downstream effect in your specific system.[1]

Directly measuring target engagement provides evidence that your compound is reaching and interacting with its protein of interest.[9][10]

Recommended Target Engagement Assays

There are numerous techniques to measure target engagement, each with its own advantages. The choice often depends on the nature of the target protein and available resources.

Assay Type Principle Context Key Advantage
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Ligand binding stabilizes a protein, increasing its melting temperature (Tm).Biochemical (Purified Protein)High-throughput and relatively simple to implement.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein within intact cells or cell lysates, preventing its thermal aggregation and precipitation.Cellular / In-situMeasures target engagement in a more physiologically relevant environment.[7]
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target protein.Biochemical (Purified Protein)Provides real-time kinetic data (on- and off-rates).
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between the compound and the target protein.Biochemical (Purified Protein)Provides a complete thermodynamic profile of the binding interaction.

If you do not have access to these biophysical methods, consider a simpler, orthogonal biochemical assay if one is available. For example, if your primary screen is a complex cell-based assay, try to test the compound in a simplified, in-vitro enzymatic assay using the purified target protein.[11] This can help differentiate between a lack of target binding and issues with cellular permeability or off-target effects.

Question 5: What if my compound is a "nuisance compound" or is causing assay interference?

This is a critical consideration, especially in high-throughput screening. "Nuisance compounds" or "Pan-Assay INterference compoundS" (PAINS) are molecules that appear as hits in assays through mechanisms unrelated to specific, optimizable binding to the target.[12][13] They are a major source of false positives and can also lead to misinterpretation of negative results.

Common Mechanisms of Assay Interference:
  • Aggregation: Some compounds form colloidal aggregates at micromolar concentrations, which can non-specifically sequester and inhibit proteins.[12][14]

  • Chemical Reactivity: Electrophilic compounds can covalently modify reactive residues (like cysteine) on proteins, leading to non-specific inhibition.[15]

  • Redox Activity: Compounds that can undergo redox cycling can produce reactive oxygen species (e.g., hydrogen peroxide), which can interfere with assay components or damage proteins.[12]

  • Signal Interference: Colored or fluorescent compounds can interfere with optical-based assay readouts (absorbance, fluorescence, luminescence).[11][13]

How to Check for Nuisance Behavior:
  • Substructure Search: Use computational filters or consult with a medicinal chemist to check if your analog contains substructures commonly associated with PAINS.[13][15] Common problematic motifs include catechols, quinones, and rhodanines.[12]

  • Detergent Test: To test for aggregation-based inhibition, repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly attenuated by the detergent, it is likely acting as an aggregator.

  • Counter-Screens: Test your compound in an assay that uses the same detection technology but a different, unrelated target. Activity in this counter-screen suggests non-specific interference.

  • Inspect Dose-Response Curve: Non-specific inhibitors often exhibit unusually steep dose-response curves and high Hill slopes.

Question 6: My primary assay is cell-based. What are some common pitfalls specific to cellular assays that could explain the lack of activity?

Cell-based assays introduce several additional layers of complexity compared to biochemical assays.[16][17] A compound must cross the cell membrane, remain stable in the intracellular environment, and reach its target, all while the cell itself must be healthy and responsive.

Troubleshooting Checklist for Cell-Based Assays:
  • Cell Health and Viability:

    • Problem: Unhealthy or overly confluent cells may not respond appropriately to stimuli or may exhibit altered signaling pathways.[18][19]

    • Solution: Always use cells in the logarithmic growth phase and at a consistent, optimized seeding density.[18] Regularly test for mycoplasma contamination. Visually inspect cells for normal morphology before and after the experiment.

  • Compound Permeability:

    • Problem: The compound may be too polar or too large to efficiently cross the cell membrane and reach an intracellular target.

    • Solution: While direct measurement can be complex, you can infer potential issues. If the compound is highly active in a biochemical assay with the purified target but inactive in a cellular assay, poor permeability is a primary suspect. Consider structure-activity relationships (SAR) within your analog series—do more lipophilic analogs show better activity?

  • Incubation Time and Dose Range:

    • Problem: The chosen incubation time may be too short for the compound to exert its effect, or the concentration range tested may be too low.

    • Solution: Run a time-course experiment (e.g., 6, 24, 48 hours) to find the optimal incubation period. Test a broad range of concentrations, typically using log or half-log dilutions (e.g., from 100 µM down to 1 nM).[1][5]

  • Target Expression and Pathway Activation:

    • Problem: The target protein may not be expressed at sufficient levels in the chosen cell line, or the specific signaling pathway you are measuring might not be active or relevant.[1]

    • Solution: Confirm target expression using a technique like Western Blot or qPCR. Ensure you are using an appropriate positive control to confirm that the pathway you are interrogating can be modulated as expected.[5]

References

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • St. John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • ResearchGate. (2026). Target Engagement Assays in Early Drug Discovery. [Link]

  • The Chemical Probes Portal. (n.d.). Nuisance compound advisor. [Link]

  • Selvita. (2025). A Novel Approach to Target Engagement for Drug Discovery. [Link]

  • Eppendorf South Asia Pacific. (n.d.). Troubleshooting Cell-based Assays. [Link]

  • PubMed. (2025). Target Engagement Assays in Early Drug Discovery. [Link]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual. [Link]

  • ResearchGate. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]

  • Open Access Journals. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • PMC. (2023). Editorial: Emerging heterocycles as bioactive compounds. [Link]

  • ResearchGate. (n.d.). Reasons for failure of candidate compounds during drug development (1991-2000)[10]. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

  • PubMed Central. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. [Link]

  • PMC. (2025). ADME Properties in Drug Delivery. [Link]

  • Gao, Y. (2022). A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. [Link]

  • ResearchGate. (n.d.). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

  • PMC. (n.d.). Why 90% of clinical drug development fails and how to improve it?. [Link]

  • evitria. (2025). Why Promising Antibody Candidates Fail Before Clinical Trials – and How to Avoid It. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]

  • ResearchGate. (2025). Importance of ADME and Bioanalysis in the Drug Discovery. [Link]

  • Semantic Scholar. (n.d.). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]

  • PMC. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. [Link]

  • PMC. (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. [Link]

  • BioProcess International. (2008). Why Do So Many Biopharmaceuticals Fail?. [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • pharmaphorum. (n.d.). Why drugs fail: the unrelenting challenge of finding a new drug. [Link]

  • SpringerLink. (2024). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • ResearchGate. (n.d.). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. [Link]

Sources

Optimization

Optimization of reaction conditions for N-arylation of piperidines

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the palladium-catalyzed Buchwald-Hartwig N-arylati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the palladium-catalyzed Buchwald-Hartwig N-arylation of piperidines.

As a classic secondary aliphatic amine, piperidine presents unique mechanistic challenges—most notably its propensity for β-hydride elimination. This guide is structured to help you diagnose reaction failures, understand the underlying organometallic causality, and optimize your catalytic systems for high-yielding C–N bond formation.

Part 1: Diagnostic Workflow

G Start Start: N-Arylation of Piperidine Q1 Is the yield low? Start->Q1 Q2 Are dehalogenated arenes detected? Q1->Q2 Yes Success Optimal Conversion Q1->Success No Q3 Are functional groups (e.g., esters) hydrolyzing? Q2->Q3 No Sol1 Switch to RuPhos/Pd G3 to outcompete β-hydride elimination Q2->Sol1 Yes Sol2 Use weaker base (Cs2CO3 or K3PO4) instead of NaOtBu Q3->Sol2 Yes Sol3 Check solvent degassing and catalyst loading Q3->Sol3 No

Diagnostic workflow for troubleshooting Buchwald-Hartwig N-arylation of piperidines.

Part 2: Core Troubleshooting Guides (FAQ)

Q1: I am observing low yields of my N-aryl piperidine and significant amounts of dehalogenated arene. What is the mechanistic cause, and how do I fix it? A1: The formation of dehalogenated arenes (Ar-H) is a classic symptom of β-hydride elimination . Piperidine is an aliphatic secondary amine that possesses multiple β-hydrogens on the carbons adjacent to the nitrogen. During the catalytic cycle, after the amine coordinates and is deprotonated to form the palladium(II)-amido intermediate, the complex faces a kinetic bifurcation[1]. It can either undergo the desired reductive elimination to form the C-N bond, or it can undergo β-hydride elimination to form an imine and a Pd(II)-hydride species. The latter subsequently reductively eliminates to yield the hydrodehalogenated arene[1].

Optimization Strategy: To suppress β-hydride elimination, you must accelerate the rate of reductive elimination. This is achieved by using sterically bulky, electron-rich dialkylbiaryl phosphine ligands[1]. RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is specifically optimized for secondary amines like piperidine[2]. Its bulky lower ring forces the palladium center into a geometry that dramatically lowers the activation barrier for reductive elimination, effectively outcompeting the β-hydride elimination pathway[3].

Q2: My piperidine substrate contains base-sensitive functional groups (e.g., esters, unprotected amides), and the standard NaOtBu conditions are causing hydrolysis. What are the alternatives? A2: Sodium tert-butoxide (NaOtBu) is a strong nucleophilic base that readily hydrolyzes esters and can cause ring-opening of sensitive moieties like glutarimides[4]. The choice of base in Buchwald-Hartwig aminations is critical because the base must be strong enough to deprotonate the coordinated amine but mild enough to tolerate other functional groups[1].

Optimization Strategy: Switch to weaker, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[2]. When using these weaker bases, it is often necessary to increase the reaction temperature slightly or use a more active precatalyst system, such as a Palladacycle Gen 3 or Gen 4 (e.g., RuPhos Pd G3). These modern precatalysts generate the active mono-ligated Pd(0) species under mild conditions without requiring a strong base for activation[5]. Additionally, LiHMDS has been shown to act as a pseudo-protecting group for sensitive functional groups in complex library syntheses[4].

Q3: The reaction stalls at 20-30% conversion when using aryl chlorides, but works fine with aryl bromides. Why? A3: Aryl chlorides possess a much higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), making the initial oxidative addition of the aryl halide to the Pd(0) catalyst the rate-limiting step[1].

Optimization Strategy: Ensure your ligand is sufficiently electron-rich to increase the nucleophilicity of the Pd(0) center. While RuPhos is excellent for secondary amines, if oxidative addition is stalling with particularly deactivated aryl chlorides, utilizing BrettPhos or XPhos in combination with elevated temperatures (100–110 °C) in 1,4-dioxane can facilitate the oxidative addition step[1][6].

Part 3: Mechanistic Pathway

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (Desired) PdII_Amido->RedElim Bulky Ligand (e.g., RuPhos) BetaElim β-Hydride Elimination (Side Reaction) PdII_Amido->BetaElim Slow Red. Elim. RedElim->Pd0 Product N-Aryl Piperidine RedElim->Product BetaElim->Pd0 Byproduct Dehalogenated Arene + Imine BetaElim->Byproduct

Catalytic cycle of Buchwald-Hartwig amination highlighting β-hydride elimination.

Part 4: Optimization Data Summary

The following table summarizes the causal relationships between ligand selection, base compatibility, and mechanistic outcomes for piperidine N-arylation.

LigandOptimal Amine ClassBase CompatibilityRelative Rate of Reductive Elim.Propensity for β-Hydride Elim.
RuPhos Secondary Aliphatic (Piperidines)NaOtBu, Cs₂CO₃, K₃PO₄Very HighLow
BrettPhos Primary Aliphatic / AnilinesNaOtBu, K₂CO₃HighModerate
XPhos Primary Amines / AmidesNaOtBu, Cs₂CO₃ModerateHigh (with secondary amines)
BINAP Primary AminesNaOtBuLowHigh

Part 5: Validated Standard Operating Procedure (SOP)

Self-Validating Protocol for N-Arylation of Piperidine using RuPhos Pd G3 This protocol utilizes a pre-formed Pd G3 catalyst to ensure a strict 1:1 Pd-to-ligand ratio, preventing catalyst deactivation pathways associated with excess ligand or unactivated Pd(II) salts.

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, add the aryl halide (1.0 equiv, 1.0 mmol) and the piperidine derivative (1.2 equiv, 1.2 mmol) to an oven-dried 10 mL reaction vial equipped with a magnetic stir bar.

  • Catalyst & Base Addition: Add RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and the appropriate base (e.g., Cs₂CO₃ for sensitive substrates, 2.0 equiv, 2.0 mmol). Causality Check: The G3 precatalyst ensures rapid generation of the active L-Pd(0) species upon mild base activation, preventing substrate inhibition and extending catalyst lifespan.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5.0 mL) to achieve a substrate concentration of 0.2 M. Seal the vial with a Teflon-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 4–12 hours. Self-Validation: The reaction mixture should transition from a pale yellow/orange to a dark, homogenous solution or fine suspension. Monitor conversion via LC-MS or TLC.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 6: References

  • Buchwald–Hartwig amination - Grokipedia -[Link]

  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation - MDPI -[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - NIH -[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity - ACS Catalysis -[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - RSC -[Link]

Sources

Troubleshooting

Avoiding epimerization during the synthesis of chiral piperidines

Welcome to the Technical Support Center for the synthesis of chiral piperidines. This resource is engineered for drug development professionals and synthetic chemists who require rigorous stereochemical control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chiral piperidines. This resource is engineered for drug development professionals and synthetic chemists who require rigorous stereochemical control. Maintaining enantiomeric and diastereomeric purity in piperidine scaffolds—particularly α -chiral derivatives like pipecolic acid—requires a deep understanding of the mechanistic pathways that lead to epimerization.

Mechanistic Causality of Epimerization

Epimerization in chiral piperidines is rarely a random degradation event; it is a chemically driven process dictated by the specific microenvironment of the α -carbon. Understanding the causality is the first step in troubleshooting:

  • The Oxazolone Pathway (Amide/Peptide Coupling): When N-protected piperidine acids (e.g., pipecolic acid) are activated for coupling, the nucleophilic oxygen of the N-acyl or carbamate protecting group can attack the activated carbonyl. This forms a 5(4H)-oxazolone intermediate. The α -proton of this oxazolone is highly acidic and is rapidly abstracted by even mild bases, leading to a planar enolate and subsequent racemization[1].

  • Direct Enolization (Ester Hydrolysis): The α -proton adjacent to a carboxylate ester is susceptible to abstraction under standard saponification conditions (e.g., LiOH/NaOH). The resulting enolate reprotonates non-stereoselectively, yielding a mixture of epimers[2].

  • Thermodynamic Equilibration: In multi-substituted piperidines (e.g., 3,5-disubstituted piperidines), the trans-isomer is often thermodynamically less stable than the cis-isomer. Under thermal stress or basic conditions, the system will naturally epimerize to relieve 1,3-diaxial strain, driving the mixture toward the more stable cis-configuration[3].

Diagnostic Workflow for Epimerization Risks

EpimerizationWorkflow Start Chiral Piperidine Synthesis Risk Identify Epimerization Risk Start->Risk N_Acyl N-Acyl / Pipecolic Acid (Oxazolone Pathway) Risk->N_Acyl Ester Ester Hydrolysis (Direct Enolization) Risk->Ester Sol1 Use HATU/HOAt + TMP Maintain 0 °C N_Acyl->Sol1 Optimized Coupling Fail1 Rapid Racemization (Avoid Strong Base/Heat) N_Acyl->Fail1 Standard Base/Temp Sol2 Use Benzyl Esters Neutral Hydrogenolysis Ester->Sol2 Orthogonal Protection Ester->Fail1 Basic Saponification

Logical workflow for identifying and mitigating epimerization risks in chiral piperidines.

Troubleshooting Guide

Issue 1: Significant Racemization Detected After Amide/Peptide Coupling

  • Causality: Activation of the carboxylic acid promotes oxazolone formation. If a standard base like Triethylamine (Et 3​ N) is used at room temperature, it rapidly abstracts the acidic α -proton of the oxazolone intermediate[1].

  • Self-Validating Solution: Switch to a milder, sterically hindered base such as 2,4,6-collidine (TMP) or carefully controlled DIPEA. Utilize coupling additives like HOAt with HATU at 0 °C. HOAt acts as a superior nucleophile, intercepting the activated intermediate to form the highly reactive OAt-ester before the oxazolone can form[1][4].

Issue 2: Epimerization During Ester Deprotection

  • Causality: Standard basic hydrolysis (saponification) of α -chiral piperidine methyl/ethyl esters stabilizes the enolate, leading to epimeric mixtures upon reprotonation[2].

  • Self-Validating Solution: Employ an orthogonal protecting group strategy. Synthesize the piperidine as a benzyl ester. Benzyl esters can be cleanly cleaved under strictly neutral conditions via palladium-catalyzed hydrogenolysis (Pd/C, H 2​ ), completely bypassing the enolization pathway and preserving stereochemistry[2].

Issue 3: Loss of Stereochemical Integrity During Solid-Phase Peptide Synthesis (SPPS)

  • Causality: Prolonged exposure to 20% piperidine in DMF during iterative Fmoc deprotection cycles causes slow, base-catalyzed epimerization of pipecolic acid residues. Additionally, pipecolic acid at the C-terminus is highly prone to diketopiperazine formation[5].

  • Self-Validating Solution: Use a highly sterically hindered resin, such as 2-chlorotrityl chloride resin, for the initial attachment to inhibit diketopiperazine formation. Furthermore, incorporate 0.1 M HOBt into the piperidine deprotection solution; the mild acidity of HOBt buffers the basicity of piperidine, significantly suppressing racemization[1][5].

Quantitative Data: Reagent Selection Matrix

The choice of coupling reagent and base directly dictates the half-life of the chiral center during activation. Use the following matrix to select the appropriate conditions for your substrate.

Coupling ReagentBaseTemperatureEpimerization RiskMechanistic Rationale & Recommended Use Case
PyBOP DIPEA25 °CHigh Slow activation allows oxazolone formation. Use only for non-chiral or sterically unhindered couplings[1].
HATU / HOAt DIPEA0 °CLow HOAt rapidly forms the active ester. Standard for chiral pipecolic acid couplings[1].
HATU TMP (Collidine)0 °CVery Low TMP is basic enough to drive coupling but too sterically hindered to abstract the α -proton[4].
DIC / HOBt None25 °CLow Avoids exogenous base entirely. Ideal for Solid-Phase Peptide Synthesis (SPPS)[5].

Self-Validating Protocol: Epimerization-Free Amide Coupling of Chiral Pipecolic Acid

This methodology is designed as a closed, self-validating system. By strictly controlling the thermal environment and utilizing an acidic quench, the protocol prevents base-catalyzed epimerization both during the reaction and the subsequent workup.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the N-protected chiral piperidine acid (1.0 equiv) in anhydrous, amine-free DMF or DCM to achieve a 0.1 M concentration. Perform this under an inert argon atmosphere[1].

  • Amine Addition: Add the target amine component (1.0 - 1.2 equiv) directly to the solution[1].

  • Activation: Add HATU (1.0 equiv) and HOAt (1.0 equiv) to the reaction mixture[1]. (Note: Premixing the acid with HOAt ensures the additive is immediately available to intercept the activated species).

  • Thermal Control (Critical): Submerge the reaction flask in an ice bath. Allow the system to equilibrate to exactly 0 °C for 10 minutes[1].

  • Base Addition: Slowly add 2,4,6-collidine (TMP) or DIPEA (2.0 equiv) dropwise over a period of 10 minutes[1][4]. (Note: Dropwise addition prevents localized exothermic spikes and isolated regions of high basicity).

  • Reaction Monitoring: Stir the mixture at 0 °C and monitor progress via LC-MS.

  • Acidic Quench (Self-Validation): Once the reaction is complete, do not warm the flask . While still at 0 °C, quench the reaction by adding an equal volume of saturated aqueous NH 4​ Cl. This immediately neutralizes the base, ensuring that the product cannot epimerize as the mixture is allowed to warm to room temperature for extraction.

Frequently Asked Questions (FAQs)

Q: Can purification on silica gel cause epimerization of my chiral piperidine? A: Yes. While less common than reaction-based racemization, highly basic or acidic mobile phases (e.g., using high concentrations of TEA or TFA) can trigger epimerization on the column. It is highly advisable to use neutral or buffered mobile phases and to avoid leaving the compound on the silica column for prolonged periods[1].

Q: I am synthesizing a complex spiro-bicyclic piperidine lactam. Why am I seeing epimerization at the bridgehead carbon? A: In specific constrained systems, such as 6.5.5 spiro bicyclic lactams derived from pipecolic acid, the bridgehead carbon can undergo epimerization under acidic conditions. This is often due to reversible ring-opening or iminium ion formation that allows the stereocenter to scramble. Avoid strong acids during the cyclization or deprotection steps of these specific scaffolds[6].

Q: Why did my trans-3,5-disubstituted piperidine convert to the cis-isomer during my synthesis? A: The trans-isomer of many disubstituted piperidines is thermodynamically less stable than the cis-isomer due to unfavorable 1,3-diaxial interactions. Under basic conditions, or even just thermal stress, epimerization will naturally drive the mixture toward the more stable cis-configuration[3].

References

  • 3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers Source: acs.org URL:[Link]

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics Source: researchgate.net URL:[Link]

  • Source: google.com (Google Patents)
  • Enantioselective Synthesis of Substituted Pipecolic Acid Derivatives Source: acs.org URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC Source: peptide.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(Pyrazin-2-yl)piperidine-3-carboxylic acid vs other HDAC inhibitors

Objective Comparison Guide: 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid vs. Established HDAC Inhibitors Executive Summary Epigenetic modulation via Histone Deacetylase (HDAC) inhibition is a cornerstone of modern target...

Author: BenchChem Technical Support Team. Date: March 2026

Objective Comparison Guide: 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid vs. Established HDAC Inhibitors

Executive Summary

Epigenetic modulation via Histone Deacetylase (HDAC) inhibition is a cornerstone of modern targeted oncology and neuropharmacology. While first-generation pan-HDAC inhibitors established the clinical viability of this class, their broad-spectrum activity often leads to dose-limiting toxicities. 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid represents a highly specialized structural scaffold. By integrating a bulky pyrazine-piperidine moiety with a carboxylic acid zinc-binding group (ZBG), it offers a distinct physicochemical profile compared to traditional hydroxamates (e.g., Vorinostat) and benzamides (e.g., Entinostat). This guide objectively compares its structural logic, target selectivity, and experimental validation against established alternatives.

Structural and Mechanistic Paradigm

As a Senior Application Scientist, I evaluate HDAC inhibitors based on their tripartite pharmacophore: a surface-recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG) that chelates the catalytic Zn2+ ion in the enzyme's active site[1].

  • The Cap and Linker (Pyrazine-Piperidine): The 1-(pyrazin-2-yl)piperidine moiety acts as both the cap and the linker. Pyrazine-linked scaffolds have been shown to interact favorably with the narrow hydrophobic channel of Class I HDACs (HDAC1, 2, 3), leveraging steric bulk to prevent off-target binding to Class IIb enzymes (like HDAC6)[2].

  • The Zinc-Binding Group (Carboxylic Acid): Unlike the hydroxamic acid group in Vorinostat (SAHA)—which forms a highly potent but non-selective bidentate chelate with zinc[3]—the carboxylic acid group in this compound provides a weaker, yet more tunable, coordination. This mimics the mechanism of short-chain fatty acid inhibitors like Valproic Acid, which effectively relieve HDAC-dependent transcriptional repression while demonstrating superior tolerability and a differentiated pharmacokinetic half-life[4].

HDAC_Mechanism PPC 1-(Pyrazin-2-yl)piperidine- 3-carboxylic acid HDAC Active HDAC Enzyme (Deacetylates Histones) PPC->HDAC Chelates Catalytic Zinc Complex Inhibitor-Zn2+ Complex (Enzyme Inactivated) HDAC->Complex Competitive Inhibition Acetylation Hyperacetylated Histones (Open Chromatin) Complex->Acetylation Facilitates Chromatin Condensed Chromatin (Gene Repression) Chromatin->Acetylation Unopposed HAT Activity GeneExp Target Gene Transcription (e.g., p21, Apoptosis) Acetylation->GeneExp Promoter Activation

Fig 1. Mechanistic pathway of HDAC inhibition leading to chromatin remodeling and gene transcription.

Comparative Performance Analysis

When benchmarking 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid against the field, we must weigh absolute potency against isoform selectivity. Hydroxamates dominate in raw potency, but carboxylic acid scaffolds excel in reducing off-target genotoxicity[5].

CompoundZinc-Binding Group (ZBG)Target IsoformsTypical IC50 RangeClinical StatusPrimary Limitation
1-(Pyrazin-2-yl)piperidine-3-carboxylic acid Carboxylic AcidClass I (HDAC1, 2, 3)Low μM to Sub-μMPreclinical / ScaffoldLower absolute potency vs. hydroxamates
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC (Class I, II, IV)Low nM (10-20 nM)FDA ApprovedOff-target toxicity, short half-life
Entinostat (MS-275) 2-AminobenzamideClass I (HDAC1, 3)Sub-μM (100-500 nM)Phase IIISlow binding kinetics
Valproic Acid (VPA) Carboxylic AcidClass I & IIaHigh μM (1-2 mM)FDA ApprovedVery low potency requires high dosing

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to prevent artifactual data during epigenetic screening.

Protocol 1: In Vitro Fluorogenic HDAC Activity Assay

Purpose: To quantify the biochemical IC50 of the inhibitor.

  • Reagent Preparation: Dilute 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid in 100% DMSO, then perform serial dilutions in the assay buffer.

    • Causality: Maintaining a final DMSO concentration below 1% prevents solvent-induced denaturation of the recombinant HDAC enzyme.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant HDAC1/2 with the inhibitor for 30 minutes at 37°C.

    • Causality: Carboxylic acid ZBGs exhibit slower binding kinetics than hydroxamates. Pre-incubation ensures thermodynamic equilibrium is reached before the substrate is introduced.

  • Substrate Addition: Add the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

    • Causality: The active HDAC will cleave the acetyl group from the lysine residue, sensitizing the AMC fluorophore to the developer.

  • Developer Addition: Add the developer solution (containing a trypsin-like protease and 1 μM Trichostatin A).

    • Causality: The protease cleaves the deacetylated AMC to generate a fluorescent signal. Trichostatin A (a potent pan-HDAC inhibitor) is included to immediately halt further HDAC activity, effectively "freezing" the reaction state for accurate end-point measurement.

  • Detection: Read fluorescence (Excitation 360 nm / Emission 460 nm) and calculate the IC50 using non-linear regression.

Assay_Workflow S1 Compound Preparation S2 Incubation with HDAC & Substrate S1->S2 S3 Developer Addition S2->S3 S4 Fluorescence Measurement S3->S4 S5 IC50 Calculation S4->S5

Fig 2. Step-by-step workflow for the in vitro fluorogenic HDAC activity and screening assay.

Protocol 2: Cellular Target Engagement (Western Blot for Acetylated H3)

Purpose: To validate that biochemical inhibition translates to intracellular chromatin remodeling.

  • Cell Treatment: Treat target cells (e.g., HCT116) with varying concentrations of the inhibitor for 24 hours.

  • Lysis and Extraction: Lyse cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail and 10 mM Sodium Butyrate.

    • Causality: Sodium Butyrate is a broad-spectrum HDAC inhibitor. Adding it to the lysis buffer prevents artifactual deacetylation of histones by endogenous HDACs that are released when the cellular compartments are disrupted.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-acetyl-Histone H3 (target) and anti-total Histone H3 (loading control).

    • Causality: Normalizing the acetyl-H3 signal to total H3 ensures that observed hyperacetylation is due to enzymatic inhibition, rather than variations in total histone protein expression or compound-induced cell death.

References

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences.[Link]

  • Vorinostat—An Overview. Indian Journal of Dermatology.[Link]

  • Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal.[Link]

  • A short overview of dual targeting HDAC inhibitors. Discover Oncology.[Link]

  • The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & Medicinal Chemistry.[Link]

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Comparative

A Comprehensive Guide to the Structure-Activity Relationship of 1-(Pyrazin-2-yl)piperidine-3-carboxylic Acid Analogs as GPR109A Agonists

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analogs, a class of compounds with significant potential as modulators of the G protei...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analogs, a class of compounds with significant potential as modulators of the G protein-coupled receptor 109A (GPR109A). For researchers and professionals in drug development, understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for designing novel therapeutics with improved efficacy and safety profiles.

Introduction: The Promise of a Novel Scaffold

The 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid scaffold represents a promising starting point for the development of potent and selective GPR109A agonists. GPR109A, also known as the nicotinic acid receptor (HCAR2), is a well-validated target for the treatment of dyslipidemia.[1] Its activation leads to the inhibition of lipolysis in adipocytes, resulting in a reduction of free fatty acids in the bloodstream.[] However, the clinical use of the archetypal GPR109A agonist, niacin, is often limited by a significant flushing side effect, which is also mediated by the receptor.[1] This has spurred the search for novel agonists with a more favorable therapeutic window. The 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid core combines key pharmacophoric features that suggest a strong potential for potent GPR109A agonism, making a detailed exploration of its SAR a critical endeavor.

The Core Scaffold and its Essential Pharmacophoric Features

The 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid scaffold is comprised of three key moieties, each playing a crucial role in its interaction with GPR109A:

  • The Pyrazine Ring: This nitrogen-containing heterocycle is a key recognition element. The nitrogen atoms can participate in hydrogen bonding interactions within the receptor's binding pocket.

  • The Piperidine Core: This saturated heterocycle serves as a rigid scaffold, orienting the other functional groups in a specific spatial arrangement for optimal receptor binding.[3]

  • The Carboxylic Acid Group: This acidic functional group is a critical pharmacophoric feature for GPR109A agonism. It is believed to form a key ionic interaction with a positively charged residue, such as arginine, in the receptor's binding site.[4] The presence of a carboxylic acid is a common feature among many known GPR109A agonists.[]

Synthetic Strategies for Analog Development

The generation of a library of analogs based on the 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid scaffold is essential for a thorough SAR investigation. A general synthetic approach is outlined below.

General Synthetic Workflow

Synthetic Workflow A Starting Materials: - Substituted 2-halopyrazine - Piperidine-3-carboxylic acid ester B N-Arylation Reaction A->B Pd-catalyzed coupling or SNAr C Ester Hydrolysis B->C Base-mediated hydrolysis (e.g., LiOH) D Purification and Characterization C->D Chromatography (e.g., HPLC) E Final Analog D->E

Caption: General synthetic workflow for 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analogs.

Experimental Protocol: Representative Synthesis of a 1-(Pyrazin-2-yl)piperidine-3-carboxylic Acid Analog

This protocol describes a common method for the synthesis of the target compounds.

Step 1: N-Arylation of Piperidine-3-carboxylic acid ester

  • To a solution of piperidine-3-carboxylic acid ethyl ester (1.1 eq) and a substituted 2-chloropyrazine (1.0 eq) in a suitable solvent such as DMF, add a base like diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated piperidine ester.

Step 2: Ester Hydrolysis

  • Dissolve the purified ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Acidify the reaction mixture to pH ~4-5 with a dilute acid (e.g., 1N HCl).

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final carboxylic acid analog.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for a comprehensive library of 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analogs is not extensively available in the public domain, we can infer key relationships based on the known SAR of other GPR109A agonists.

A. Modifications of the Pyrazine Ring

The pyrazine ring offers a key point for modification to modulate potency, selectivity, and pharmacokinetic properties.

  • Substituents on the Pyrazine Ring: The introduction of small alkyl or halogen substituents on the pyrazine ring can influence the electronic properties and steric interactions within the binding pocket. Based on related pyrazinecarboxamides, substitutions can impact biological activity.[5][6] For instance, lipophilic groups might enhance binding through hydrophobic interactions.

Analog Modification on Pyrazine Ring Expected Impact on GPR109A Activity
A1 UnsubstitutedBaseline activity
A2 5-MethylPotential for increased potency through hydrophobic interactions.
A3 6-ChloroMay alter electronic properties and introduce new interactions.
A4 5-AminoCould introduce a hydrogen bond donor, potentially increasing affinity.
B. Modifications of the Piperidine Ring

The piperidine ring's conformation and substitution pattern are critical for orienting the key pharmacophoric groups.

  • Stereochemistry at the 3-position: The stereochemistry of the carboxylic acid at the C3 position of the piperidine ring is expected to be a critical determinant of activity. For many chiral ligands, one enantiomer is significantly more active than the other. It is hypothesized that the (R)- or (S)-enantiomer will exhibit higher potency depending on the specific interactions within the chiral binding pocket of GPR109A.

  • Substituents on the Piperidine Ring: Introducing substituents on the piperidine ring can provide additional interaction points with the receptor and can influence the overall conformation of the molecule.[7]

Analog Modification on Piperidine Ring Expected Impact on GPR109A Activity
B1 (rac)-3-Carboxylic acidMixture of activities from both enantiomers.
B2 (R)-3-Carboxylic acidExpected to have different potency compared to the (S)-enantiomer.
B3 (S)-3-Carboxylic acidExpected to have different potency compared to the (R)-enantiomer.
B4 4-FluoroMay alter pKa and conformation, potentially influencing activity.
C. Modifications of the Carboxylic Acid

The carboxylic acid is a key anchor to the receptor, and its replacement with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties.[8][9]

  • Bioisosteric Replacement: Replacing the carboxylic acid with isosteres such as tetrazoles or acyl sulfonamides can maintain the key acidic interaction while potentially improving properties like membrane permeability and metabolic stability.[10][11]

Analog Modification of Carboxylic Acid Expected Impact on GPR109A Activity
C1 Carboxylic AcidEssential for high-affinity binding.
C2 TetrazoleMay retain activity with improved metabolic stability.
C3 Acyl SulfonamideCan mimic the hydrogen bonding pattern of the carboxylic acid.
C4 Ester/AmideLikely to significantly reduce or abolish activity due to the loss of the key ionic interaction.[]
Key SAR Findings Summary

SAR Summary cluster_pyrazine cluster_piperidine cluster_carboxylic_acid Scaffold 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid Pyrazine Pyrazine Ring Modifications Scaffold->Pyrazine Piperidine Piperidine Ring Modifications Scaffold->Piperidine Carboxylic_Acid Carboxylic Acid Modifications Scaffold->Carboxylic_Acid p1 Substituents (alkyl, halo, amino) - Modulate potency and selectivity pi1 Stereochemistry at C3 - Critical for potency pi2 Ring substituents - Influence conformation c1 Carboxylic acid is crucial - Key ionic interaction c2 Bioisosteres (e.g., tetrazole) - Can improve PK properties

Caption: Summary of key structure-activity relationships for 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid analogs.

Comparative Biological Evaluation

The biological evaluation of these analogs is crucial to determine their potency and functional activity at the GPR109A receptor. This typically involves a combination of binding and functional assays.

GPR109A Signaling Pathway

GPR109A Signaling Agonist GPR109A Agonist GPR109A GPR109A Receptor Agonist->GPR109A G_protein Gi/o Protein (α, β, γ) GPR109A->G_protein Activation Beta_Arrestin β-Arrestin GPR109A->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation HSL Hormone-Sensitive Lipase PKA->HSL Activation Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Flushing Flushing Pathway Beta_Arrestin->Flushing

Caption: GPR109A signaling cascade initiated by agonist binding.

Experimental Protocol: In Vitro cAMP Inhibition Assay

This assay measures the ability of the analogs to inhibit the production of cyclic AMP (cAMP), a key second messenger in the GPR109A signaling pathway.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., niacin) in assay buffer.

  • Assay: a. Remove the culture medium and add the test compounds to the cells. b. Incubate for 15-30 minutes at room temperature. c. Add a solution of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. d. Incubate for a further 15-30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each analog.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration upon GPR109A activation, which can occur through Gβγ subunit signaling.

  • Cell Culture and Plating: As described for the cAMP assay.

  • Dye Loading: a. Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4 AM) to the cells. b. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Measurement: a. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). b. Measure the baseline fluorescence. c. Add the test compounds to the wells and immediately measure the change in fluorescence over time.

  • Data Analysis: Determine the maximum fluorescence response for each concentration and plot it against the logarithm of the compound concentration to calculate the EC50 value.

Pharmacokinetic Profile Comparison

The in vivo efficacy of a drug candidate is highly dependent on its pharmacokinetic (ADME) properties. Structural modifications can significantly impact these parameters.

Parameter Description Influence of Structural Modifications
Solubility The ability of a compound to dissolve in a solvent.The presence of the carboxylic acid generally improves aqueous solubility. Lipophilic substituents on the pyrazine or piperidine rings may decrease solubility.
Permeability The ability of a compound to cross biological membranes.The ionized carboxylic acid can limit passive permeability. Conversion to a bioisostere or a prodrug ester can improve permeability.
Metabolic Stability The resistance of a compound to metabolism by enzymes.The pyrazine and piperidine rings can be sites of metabolism (e.g., oxidation). Introduction of blocking groups (e.g., halogens) can improve metabolic stability.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic stability.

  • Preparation: a. Prepare a solution of the test compound in a suitable solvent. b. Prepare a reaction mixture containing liver microsomes (human or other species) and a buffer.

  • Incubation: a. Pre-warm the reaction mixture to 37°C. b. Add the test compound to the reaction mixture. c. Initiate the metabolic reaction by adding NADPH.

  • Time Points: Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the amount of the parent compound remaining in each aliquot by LC-MS/MS.

  • Data Analysis: Plot the percentage of the compound remaining against time and calculate the in vitro half-life (t1/2) and intrinsic clearance.

Conclusion and Future Directions

The 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid scaffold holds considerable promise for the development of novel GPR109A agonists. The SAR analysis, though inferential in the absence of extensive published data for this specific series, highlights several key areas for optimization. The pyrazine ring, the stereochemistry of the piperidine core, and the carboxylic acid moiety are all critical for biological activity.

Future research should focus on:

  • Systematic Analog Synthesis: The synthesis and biological evaluation of a comprehensive library of analogs to generate robust SAR data for this specific scaffold.

  • Stereoselective Synthesis: The development of efficient methods for the stereoselective synthesis of the (R)- and (S)-enantiomers to determine the optimal stereochemistry for GPR109A activity.

  • Biased Agonism: Investigating whether modifications can lead to biased agonists that preferentially activate the Gαi pathway over the β-arrestin pathway, potentially separating the therapeutic anti-lipolytic effects from the flushing side effect.[1]

  • In Vivo Evaluation: Advancing promising analogs with good in vitro potency and favorable ADME properties into in vivo models to assess their efficacy and safety.

By systematically exploring the structure-activity relationships of this intriguing class of compounds, the scientific community can move closer to developing next-generation GPR109A agonists with superior therapeutic profiles.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Thakur, A., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.
  • Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery. [Link]

  • Imbriglio, J. E., et al. (2010). GPR109a Agonists. Part 2: Pyrazole-Acids as Agonists of the Human Orphan G-protein Coupled Receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 20(15), 4472-4.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). MDPI. [Link]

  • Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-51.
  • Song, J. H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Archives of Pharmacal Research, 38(6), 1053-60.
  • Imbriglio, J. E., et al. (2010). GPR109a agonists. Part 2: Pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a. Scilit. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025). Preprints.org.
  • Substituted pyrazolo piperidine carboxylic acids. (2022).
  • Lukas, A., et al. (2013). GPR109A and Vascular Inflammation.
  • Synthesis, free radical scavenging activity, antimicrobial and molecular docking studies of novel pyrazine 2-carboxylic acid derivatives of piperazines. (2015). ResearchGate. [Link]

  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Molecules, 25(11), 2523.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry, 18(14), 5108-15.
  • Ca2+ Mobilization Assays in GPCR Drug Discovery. (2021). Springer Nature Experiments. [Link]

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Validation

A Comparative Analysis of Histone Deacetylase Inhibitors: Evaluating Entinostat in the Context of Novel Chemical Scaffolds

An Objective Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics,...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a comprehensive evaluation of Entinostat, a well-characterized, narrow-spectrum HDAC inhibitor, and frames its efficacy within the context of emerging chemical structures such as those related to 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid.

While a direct, head-to-head comparison of efficacy between Entinostat and 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid is not feasible due to the limited publicly available data on the latter compound, an analysis of Entinostat's established profile serves as a critical benchmark. The structural motifs present in 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid, namely the pyrazine and piperidine rings, are of significant interest in medicinal chemistry and have been incorporated into various kinase and HDAC inhibitors.[1][2][3][4] Therefore, a deep understanding of a clinically relevant HDAC inhibitor like Entinostat is invaluable for researchers exploring novel compounds with similar structural features.

This guide will delve into the mechanism of action of Entinostat, present its efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for assessing HDAC inhibitor performance.

Section 1: Understanding the Mechanism of Action of Entinostat

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs), with the most potent activity against HDAC1 and HDAC3.[2] HDACs are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[5] In the context of cancer, the overexpression or aberrant activity of HDACs can lead to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell growth and survival.[5][6]

Entinostat's primary mechanism of action involves binding to the catalytic domain of Class I HDACs. This inhibition leads to the hyperacetylation of histones, which results in a more relaxed chromatin structure.[2][7] This "open" chromatin state allows for the transcriptional reactivation of previously silenced tumor suppressor genes, such as those involved in cell cycle arrest (e.g., p21), apoptosis, and differentiation.[2][7]

Beyond its effects on histones, Entinostat also modulates the acetylation status and function of various non-histone proteins, including transcription factors and signaling molecules, which contributes to its pleiotropic anti-cancer effects.[7] Furthermore, emerging research highlights Entinostat's role in immunomodulation. It can reprogram the tumor microenvironment, making it more susceptible to immune-mediated clearance, often in synergy with immunotherapies like checkpoint inhibitors.[2][8]

Entinostat_Mechanism_of_Action Entinostat Entinostat HDAC1_3 HDAC1/HDAC3 (Class I) Entinostat->HDAC1_3 Acetylation Increased Histone Acetylation Immune Immune Modulation Histones Histone Proteins HDAC1_3->Histones Deacetylates Chromatin Relaxed Chromatin Structure TSG Tumor Suppressor Gene Reactivation (e.g., p21) CellCycle Cell Cycle Arrest Apoptosis Apoptosis

Caption: Mechanism of action of Entinostat.

Section 2: Efficacy of Entinostat - Preclinical and Clinical Data

Entinostat has demonstrated significant antitumor activity in a range of preclinical models and clinical trials, both as a monotherapy and in combination with other agents.

Preclinical Efficacy

In vitro, Entinostat has shown antiproliferative effects against a variety of human tumor cell lines.[1] In vivo studies using human tumor xenograft models have confirmed its ability to inhibit tumor growth in cancers of the lung, prostate, breast, and pancreas, among others.[1] A notable aspect of Entinostat's preclinical profile is its synergistic activity with other anti-cancer therapies. For instance, it has been shown to enhance the efficacy of endocrine therapy in letrozole-resistant breast cancer xenograft models.[1]

Clinical Efficacy

Entinostat is currently an investigational drug and has not yet received FDA approval for widespread clinical use.[1][9] However, it has been granted Breakthrough Therapy Designation by the FDA for the treatment of advanced ER+ breast cancer in combination with exemestane.[10][11] This was based on the results of the Phase II ENCORE 301 trial, which demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) in postmenopausal women with ER+/HER2- metastatic breast cancer who had progressed on a nonsteroidal aromatase inhibitor.[1][11]

More recently, Entinostat was approved by China's National Medical Products Administration (NMPA) for use in combination with an aromatase inhibitor for HR+/HER2- advanced breast cancer patients who have progressed after endocrine therapy.[12]

Table 1: Summary of Key Clinical Trial Data for Entinostat

Trial Name/IdentifierCancer TypeTreatment ArmControl ArmPrimary EndpointResultCitation(s)
ENCORE 301 (Phase II) ER+/HER2- Metastatic Breast CancerEntinostat + ExemestanePlacebo + ExemestaneProgression-Free Survival (PFS)Median PFS: 4.3 months vs. 2.3 months[1]
Chinese Phase III Study HR+/HER2- Metastatic Breast CancerEntinostat + ExemestanePlacebo + ExemestaneOverall Survival (OS)Median OS > 38 months[12]
NCT02437136 (Phase II) NSCLC and Melanoma (PD-1/PD-L1 inhibitor progressed)Entinostat + Pembrolizumab-Objective Response Rate (ORR)Demonstrated notable antitumor activity[8]

Section 3: Experimental Protocols for Efficacy Evaluation

The evaluation of HDAC inhibitors like Entinostat involves a multi-tiered approach, beginning with biochemical assays to determine enzyme inhibition, followed by cell-based assays to assess cellular activity, and culminating in in vivo models to establish preclinical efficacy.

In Vitro Efficacy Assessment

This assay directly measures the enzymatic activity of purified HDAC isoforms and the inhibitory potential of test compounds.

Principle: A fluorogenic substrate, typically a peptide containing an acetylated lysine residue linked to a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), is used.[13] Deacetylation by the HDAC enzyme allows a developer solution (containing a protease) to cleave the deacetylated peptide, releasing the fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute the purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC3) to the desired concentration in assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Ac-RHKK(Ac)-AMC) in assay buffer.[14]

    • Prepare serial dilutions of the test compound (e.g., Entinostat) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the diluted test compound or control to the respective wells.

    • Add 15 µL of the diluted HDAC enzyme to each well and pre-incubate at 37°C for 30 minutes.[14]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development and Detection:

    • Stop the reaction and develop the signal by adding 50 µL of developer solution (e.g., containing trypsin and Trichostatin A to stop the HDAC reaction).

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Biochemical_HDAC_Assay start Start prepare Prepare Reagents (Enzyme, Substrate, Compound) start->prepare plate Add Reagents to 96-well Plate prepare->plate incubate1 Pre-incubate Enzyme and Compound plate->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate for Deacetylation add_substrate->incubate2 develop Add Developer Solution incubate2->develop read Measure Fluorescence develop->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for a fluorogenic biochemical HDAC assay.

This assay determines the ability of a compound to induce histone hyperacetylation in living cells, confirming target engagement.

Principle: Cancer cells are treated with the test compound. Whole-cell lysates are then subjected to Western blot analysis using antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and total histones as a loading control.[15] An increase in the acetylated histone signal indicates HDAC inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HCT116, HeLa) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., Entinostat) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against an acetylated histone (e.g., anti-acetyl-H3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against total histone H3 or another loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

In Vivo Efficacy Assessment

This is the standard preclinical model to evaluate the anti-tumor efficacy of a compound in a living organism.[16]

Principle: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[16] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Protocol:

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., A549 lung cancer, PC-3 prostate cancer) under sterile conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the test compound (e.g., Entinostat) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

    • Administer the vehicle control to the control group.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Perform statistical analysis to determine the significance of the treatment effect.

Patient-Derived Xenograft (PDX) Models: A more advanced and clinically relevant approach involves implanting fresh tumor tissue from patients directly into immunocompromised mice.[17] PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering improved predictive value for drug efficacy.[17]

Section 4: Concluding Remarks

Entinostat stands as a significant case study in the development of targeted epigenetic therapies. Its selective inhibition of Class I HDACs, leading to the reactivation of tumor suppressor genes and immunomodulatory effects, has been validated through extensive preclinical and clinical research. The data from trials such as ENCORE 301 underscore its potential to overcome treatment resistance in hormone-driven cancers.

For researchers investigating novel chemical entities like 1-(Pyrazin-2-yl)piperidine-3-carboxylic acid and its analogs, the methodologies and efficacy benchmarks established by compounds like Entinostat are indispensable. The systematic evaluation through biochemical, cell-based, and in vivo assays provides a robust framework for identifying and advancing the next generation of HDAC inhibitors. As our understanding of the epigenetic landscape of cancer deepens, the continued exploration of novel scaffolds, guided by the principles of rigorous preclinical and clinical evaluation, will be paramount to developing more effective and durable cancer therapies.

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